N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUHCAWQWUONPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406005 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-72-1 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine"
An In-Depth Technical Guide to the Synthesis of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of viable synthetic strategies for this compound, a secondary amine incorporating the biphenyl scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of synthetic pathways, procedural protocols, and the chemical logic underpinning these methodologies. While this specific molecule is not extensively documented with a standardized synthesis in peer-reviewed literature, this guide constructs robust and reliable protocols based on well-established, analogous chemical transformations.
Introduction and Strategic Overview
This compound is a molecule of interest due to its structural components. The biphenyl moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active compounds. The N-methylbenzylamine framework is also a common feature in various biologically active molecules. The combination of these groups suggests potential applications in drug discovery and materials science.
The synthesis of this target molecule can be approached through two primary, highly effective strategies:
-
Reductive Amination: A one-pot reaction involving the condensation of 4-biphenylcarboxaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine.
-
Nucleophilic Substitution: A classic SN2 reaction where methylamine acts as a nucleophile to displace a leaving group, typically a halide, from 4-(halomethyl)-1,1'-biphenyl.
This guide will dissect both approaches, providing the theoretical basis for procedural choices and detailed experimental protocols.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two logical disconnections at the C-N bond, leading directly to the aforementioned synthetic strategies.
Caption: Retrosynthetic analysis of the target molecule.
Comparative Analysis of Synthetic Strategies
The choice between reductive amination and nucleophilic substitution depends on factors like starting material availability, scalability, and tolerance of other functional groups.
| Feature | Strategy 1: Reductive Amination | Strategy 2: Nucleophilic Substitution |
| Starting Materials | 4-Biphenylcarboxaldehyde, Methylamine | 4-(Chloromethyl)-1,1'-biphenyl, Methylamine |
| Key Advantages | Often a one-pot reaction, mild conditions, uses a wide range of selective reducing agents.[1] | Straightforward SN2 pathway, often high-yielding. The starting halide is commercially available or readily synthesized.[2][3] |
| Potential Challenges | Potential for over-alkylation (formation of tertiary amine) if not controlled. The aldehyde can be reduced to an alcohol as a side product.[4] | Potential for over-alkylation. The benzylic halide can be sensitive. Requires a base to neutralize the generated HCl. |
| Reagent Selection | Reducing agents like NaBH(OAc)₃, NaBH₃CN, or NaBH₄ are common. NaBH(OAc)₃ is particularly mild and selective for the iminium ion over the aldehyde.[4][5] | A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an excess of methylamine can be used. |
| Ideal Use Case | Excellent for laboratory-scale synthesis where mild conditions are paramount and the aldehyde precursor is readily available. | Suitable for both lab and larger-scale synthesis, especially if the chloromethyl intermediate is sourced economically. |
Detailed Synthetic Protocols
Strategy 1: Synthesis via Reductive Amination
This protocol describes the reaction of 4-biphenylcarboxaldehyde with methylamine, followed by in-situ reduction with sodium triacetoxyborohydride (STAB), a reagent known for its high selectivity in reducing imines in the presence of aldehydes.[1][5]
Caption: Workflow for Reductive Amination Synthesis.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask charged with 4-biphenylcarboxaldehyde (1.0 eq), add a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M concentration).
-
Imine Formation: Add a solution of methylamine (1.5-2.0 eq, e.g., as a 40% solution in water or 2.0 M in THF/MeOH) to the stirred solution at room temperature. A few drops of acetic acid can be added to catalyze imine formation.[6] Allow the mixture to stir for 1-2 hours to facilitate the formation of the iminium ion intermediate.[1]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Strategy 2: Synthesis via Nucleophilic Substitution
This protocol utilizes the SN2 reaction between 4-(chloromethyl)-1,1'-biphenyl and methylamine. An excess of methylamine is used both as the nucleophile and as the base to neutralize the hydrochloric acid formed during the reaction.
Caption: Workflow for Nucleophilic Substitution Synthesis.
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 4-(chloromethyl)-1,1'-biphenyl (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
Amine Addition: Add an excess of methylamine (≥ 3.0 eq, e.g., as a solution in ethanol or THF). The excess serves to drive the reaction to completion and act as a base.
-
Reaction: Seal the vessel and heat the mixture to 40-60 °C. The reaction progress should be monitored by TLC or LC-MS for the disappearance of the starting halide. This typically takes 4-12 hours. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7]
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess methylamine.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and a dilute aqueous base (e.g., 1 M NaOH) to ensure the product is in its free base form. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the final product.
Characterization and Physicochemical Properties
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Predicted properties, based on its structure and data from the close analog N-benzylmethylamine, are summarized below.[8][9][10][11]
| Property | Predicted Value / Expected Data | Source of Analogy |
| Molecular Formula | C₁₄H₁₅N | - |
| Molecular Weight | 197.28 g/mol | - |
| Appearance | Colorless to light yellow oil or low-melting solid | [11] |
| Boiling Point | > 200 °C (predicted) | [8] |
| ¹H NMR (CDCl₃) | δ ~7.6-7.3 (m, 9H, Ar-H), ~3.7 (s, 2H, Ar-CH₂-N), ~2.4 (s, 3H, N-CH₃) | [10] |
| ¹³C NMR (CDCl₃) | δ ~141-127 (Ar-C), ~58 (Ar-CH₂-N), ~36 (N-CH₃) | [10] |
| Mass Spec (ESI+) | m/z = 198.13 [M+H]⁺ | - |
Safety and Handling
-
Methylamine: Is a flammable and corrosive gas/liquid. Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[11]
-
Reducing Agents (NaBH(OAc)₃, NaBH₃CN): Are water-reactive and toxic. Handle with care, avoiding inhalation of dust and contact with skin. Quench reactions carefully.[4]
-
Chlorinated Solvents (DCE): Are suspected carcinogens. Use in a fume hood.
-
4-(Chloromethyl)-1,1'-biphenyl: Is a lachrymator and potential alkylating agent. Avoid inhalation and skin contact.
Conclusion
The synthesis of this compound is readily achievable through either reductive amination of 4-biphenylcarboxaldehyde or nucleophilic substitution on 4-(chloromethyl)-1,1'-biphenyl. Both methods are robust and rely on fundamental, well-understood organic reactions. The selection of a specific route will be guided by the availability of starting materials, desired scale, and laboratory capabilities. The protocols and data presented in this guide provide a solid, scientifically-grounded framework for the successful synthesis and characterization of this valuable chemical entity.
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An In-Depth Technical Guide to the Chemical Properties of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and pharmacological properties of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine, a secondary amine with a biphenylmethyl scaffold. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development, offering insights into its synthesis, characterization, and potential therapeutic applications.
Introduction
This compound belongs to a class of compounds characterized by a flexible biphenyl moiety linked to a methylated amine. The structural motif of a biphenylmethylamine is of significant interest in medicinal chemistry. The biphenyl group provides a rigid, lipophilic scaffold that can engage in various receptor interactions, while the secondary amine introduces a basic center that can be crucial for pharmacokinetic properties and target binding. This guide will delve into the known chemical properties, a probable synthetic route, and the anticipated biological relevance of this compound, drawing upon data from closely related analogs to inform its potential applications.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.
| Property | Value | Source |
| IUPAC Name | N-([1,1'-biphenyl]-4-ylmethyl)-N-methylamine | [1] |
| CAS Number | 110931-72-1 | [1] |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Predicted Boiling Point | ~314.9 °C at 760 mmHg | [2] |
| Predicted pKa | 9.80 ± 0.10 | [1] |
| Predicted Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
Synthesis and Characterization
A highly probable and efficient method for the synthesis of this compound is through the reductive amination of 4-biphenylcarboxaldehyde with methylamine. This common and versatile reaction in medicinal chemistry involves the formation of an intermediate imine, which is then reduced to the target secondary amine.
Proposed Synthetic Pathway: Reductive Amination
The synthesis can be conceptualized as a two-step, one-pot reaction. First, the carbonyl group of 4-biphenylcarboxaldehyde reacts with methylamine to form a Schiff base (imine). This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product. STAB is a particularly suitable reagent for this transformation due to its selectivity for imines over aldehydes and its tolerance of a wide range of functional groups.[3][4]
Experimental Protocol: Reductive Amination
The following is a generalized, yet detailed, protocol for the reductive amination synthesis, which should be optimized for specific laboratory conditions.
-
Reaction Setup: To a solution of 4-biphenylcarboxaldehyde (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (1.1-1.5 equivalents). The methylamine can be used as a solution in a solvent like THF or ethanol.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Completion: Continue stirring at room temperature for an additional 4-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Aromatic Protons (Biphenyl): Multiple signals in the range of δ 7.2-7.8 ppm.
-
Benzyl Protons (-CH₂-): A singlet at approximately δ 3.5-3.8 ppm.
-
N-Methyl Protons (-N-CH₃): A singlet at approximately δ 2.2-2.5 ppm.
-
N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (Biphenyl): Multiple signals in the range of δ 125-145 ppm.
-
Benzyl Carbon (-CH₂-): A signal at approximately δ 55-60 ppm.
-
N-Methyl Carbon (-N-CH₃): A signal at approximately δ 35-40 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.
-
C-N Stretch: An absorption band in the region of 1020-1220 cm⁻¹.[5]
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 197, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see characteristic fragments resulting from the cleavage of the benzylic C-N bond.
Potential Biological and Pharmacological Activity
The biphenylmethylamine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities.
Anticonvulsant Activity
Research into compounds with a similar N-(biphenyl-4'-yl)methyl moiety has revealed potent anticonvulsant properties.[6] Specifically, derivatives of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamide have shown excellent anticonvulsant activity in animal models, with efficacy comparable or superior to established antiepileptic drugs.[6] The proposed mechanism of action for these compounds involves the modulation of voltage-gated sodium channels, a key target for many antiepileptic drugs.[6] They have been shown to promote the slow inactivation of these channels, which can reduce neuronal hyperexcitability. Given the structural similarity, it is plausible that this compound could exhibit similar anticonvulsant activity.
Structure-Activity Relationship (SAR) Considerations
Structure-activity relationship studies on related anticonvulsant compounds have highlighted the importance of the biphenyl scaffold.[5] The presence and position of substituents on the biphenyl rings can significantly influence potency and pharmacokinetic properties. The N-methyl group in the target compound is also a key feature, as N-alkylation can impact a compound's basicity, lipophilicity, and metabolic stability.
Metabolism and Toxicological Profile (Predicted)
The metabolic fate of this compound in vivo has not been explicitly studied. However, based on its structure and data from related compounds, several metabolic pathways can be anticipated.
Predicted Metabolic Pathways
The primary routes of metabolism are likely to involve the amine and the aromatic rings.
-
N-Dealkylation: The N-methyl group is susceptible to oxidative dealkylation by cytochrome P450 (CYP) enzymes, which would yield the primary amine, (1,1'-biphenyl-4-yl)methanamine, and formaldehyde. This is a common metabolic pathway for N-methylamines.
-
Aromatic Hydroxylation: The biphenyl rings can undergo hydroxylation, also mediated by CYP enzymes, at various positions.
-
Monoamine Oxidase (MAO) Metabolism: As a secondary amine, it may also be a substrate for monoamine oxidases, leading to its deamination.
In vitro metabolism studies using liver microsomes or hepatocytes would be necessary to confirm these pathways and to identify the specific CYP isozymes involved.[7]
Safety and Toxicology
The safety profile of this compound has not been established. GHS classifications from chemical suppliers indicate that it may be harmful if swallowed and can cause serious eye damage.[2] As with any novel chemical entity, thorough toxicological evaluation is required.
Conclusion and Future Directions
This compound is a compound with significant potential for further investigation, particularly in the field of neuroscience and anticonvulsant drug discovery. Its synthesis is readily achievable through established reductive amination protocols. The strong evidence of anticonvulsant activity in closely related analogs suggests that this compound warrants biological evaluation.
Future research should focus on:
-
Definitive Synthesis and Characterization: A detailed, peer-reviewed publication of its synthesis and complete spectroscopic characterization is needed to provide a solid foundation for further studies.
-
In Vitro and In Vivo Pharmacological Profiling: The compound should be screened for its anticonvulsant activity in relevant animal models and its mechanism of action on ion channels should be investigated.
-
ADME-Tox Studies: A comprehensive evaluation of its absorption, distribution, metabolism, excretion, and toxicity is essential for any potential therapeutic development.
This technical guide provides a framework for understanding the chemical properties and potential applications of this compound. It is hoped that this will stimulate further research into this promising chemical entity.
References
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Substituted N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides: potent anticonvulsants that affect frequency (use) dependence and slow inactivation of sodium channels. J Med Chem. 2014 Jul 24;57(14):6165-82. Available from: [Link]
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The infrared spectrum of methylamine. Doc Brown's Chemistry. Available from: [Link]
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Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 1996, 61, 3849-3862. Available from: [Link]
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An In-Depth Technical Guide to N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine (CAS 110931-72-1): A Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine (CAS 110931-72-1). While direct biological data for this specific compound is not extensively available in peer-reviewed literature, its structural motif is present in a variety of biologically active molecules. This guide, therefore, explores the potential of this compound as a valuable scaffold in drug discovery by examining the known pharmacological activities of its structural analogs.
Core Compound Properties
This compound is a secondary amine featuring a biphenyl group, a versatile structural element in medicinal chemistry known for its favorable pharmacokinetic properties and ability to engage with biological targets[1]. The core physicochemical properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 110931-72-1 | [2] |
| Molecular Formula | C₁₄H₁₅N | [2] |
| Molecular Weight | 197.27 g/mol | [2] |
| IUPAC Name | N-methyl-1-(4-phenylphenyl)methanamine | |
| Synonyms | 4-Phenyl-N-methylbenzylamine | [2] |
| Vapour Pressure | 0.0±0.7 mmHg at 25°C | [2] |
| pKa | 9.80±0.10 (Predicted) | [2] |
Synthesis and Characterization
The synthesis of this compound and its derivatives typically involves a multi-step process, leveraging well-established organic reactions. A general synthetic strategy is outlined below, followed by detailed protocols for synthesis and characterization.
General Synthetic Pathway
A common and efficient route to synthesize N-(biphenylmethyl)-N-methylamine derivatives involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by functional group manipulation and a final reductive amination step.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative example for the synthesis of biphenylmethylamine derivatives and can be adapted for the target compound.
Step 1: Suzuki-Miyaura Cross-Coupling to form 4-Bromomethyl-1,1'-biphenyl
-
To a degassed solution of 4-bromobenzyl bromide (1.0 eq) and phenylboronic acid (1.2 eq) in a suitable solvent such as 1,4-dioxane, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Add an aqueous solution of a base, such as 2M K₂CO₃ (3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromomethyl-1,1'-biphenyl.
Step 2: Reductive Amination with Methylamine
-
Dissolve 4-bromomethyl-1,1'-biphenyl (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or methanol.
-
Add an excess of methylamine (e.g., 40% aqueous solution or as a gas) and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl rings, a singlet for the N-methyl group, and a singlet for the benzylic methylene protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as N-H stretching for the secondary amine and C-H stretching for the aromatic and aliphatic components.
-
Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the final compound.
Potential Biological Activities and Therapeutic Applications: Insights from Structural Analogs
While this compound has not been extensively studied, its core structure is a key pharmacophore in several classes of therapeutic agents. The following sections explore the documented biological activities of structurally related compounds, suggesting potential avenues of research for the title compound.
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of biphenylmethylamine derivatives. For instance, (biphenyl-4-yl)methylammonium chlorides have demonstrated a broad range of anticonvulsant activities in animal models[3].
Mechanism of Action: The proposed mechanism for these analogs involves the modulation of voltage-gated sodium channels (VGSCs). These compounds have been shown to promote both slow and fast inactivation of Na⁺ currents, which is a known mechanism of action for several antiepileptic drugs[3].
Caption: Proposed mechanism of anticonvulsant action for biphenylmethylamine analogs.
Antimicrobial and Antifungal Potential
The biphenyl moiety is a common feature in various antimicrobial and antifungal agents[4]. Derivatives of N-[(1,1′-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine have been synthesized and evaluated for their antimicrobial properties[4].
Potential Targets: While the exact mechanisms are often compound-specific, potential targets for biphenyl-containing antifungals include enzymes involved in fungal cell wall synthesis or ergosterol biosynthesis. For antibacterial agents, targets could include essential enzymes or processes like DNA replication or protein synthesis.
Heat Shock Protein 90 (Hsp90) Inhibition
Biphenylamide derivatives have been investigated as inhibitors of the C-terminus of Hsp90, a molecular chaperone that is a key target in cancer therapy[5]. Inhibition of Hsp90 leads to the degradation of numerous oncogenic client proteins.
Signaling Pathway:
Caption: Simplified pathway of Hsp90 inhibition by biphenyl-containing compounds.
Future Directions and Experimental Design
Given the promising activities of its structural analogs, this compound represents a compelling starting point for further investigation.
Proposed In Vitro Screening Cascade
A logical first step would be to screen the compound against a panel of targets suggested by the activities of its analogs.
Caption: A proposed workflow for the initial biological evaluation of the title compound.
Rationale for Experimental Choices
-
Whole-cell patch-clamp electrophysiology is the gold standard for assessing the modulation of ion channels like VGSCs and would provide mechanistic insight into any observed anticonvulsant activity.
-
Minimum Inhibitory Concentration (MIC) assays against a panel of clinically relevant bacterial and fungal strains would efficiently determine the breadth and potency of any antimicrobial effects.
-
Fluorescence Polarization (FP) or ELISA-based binding assays are high-throughput methods to quantify the binding affinity of the compound to Hsp90.
Conclusion
This compound (CAS 110931-72-1) is a readily synthesizable compound with a structural framework that is prevalent in molecules with significant therapeutic potential. While direct biological data is currently lacking, the known anticonvulsant, antimicrobial, and Hsp90 inhibitory activities of its close analogs strongly suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold.
References
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(Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents. (2013). PubMed. [Link]
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An In-depth Technical Guide to the Solubility of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
This guide provides a comprehensive technical overview of the solubility characteristics of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical determination of this compound's solubility.
Introduction: Understanding the Molecule
This compound is a secondary amine featuring a significant nonpolar biphenyl moiety. Its molecular structure is a primary determinant of its physicochemical properties, including solubility. The presence of a nitrogen atom with a lone pair of electrons allows for hydrogen bonding, which can enhance solubility in protic solvents. However, the large, hydrophobic biphenyl group suggests that its solubility in aqueous solutions will be limited, while it is expected to be more soluble in organic solvents. A predicted pKa value for this compound is approximately 9.80, indicating it will be protonated and potentially more water-soluble at acidic pH.[1]
Key Molecular Features Influencing Solubility:
-
Secondary Amine Group: The -NH- group can act as a hydrogen bond donor and the nitrogen atom as a hydrogen bond acceptor, promoting interaction with polar protic solvents.[2][3]
-
Biphenyl Group: This large, aromatic hydrocarbon structure is inherently hydrophobic and will dominate the molecule's interaction with nonpolar, organic solvents.[4]
-
Methyl Group: The N-methyl group adds some steric hindrance around the nitrogen but has a minor overall effect on solubility compared to the biphenyl group.
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (e.g., Water) | Low | The large hydrophobic biphenyl group will significantly limit solubility in water.[4] |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | The amine group can form hydrogen bonds with the solvent, aiding dissolution.[7] |
| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents can effectively solvate the molecule without the energetic cost of disrupting a strong hydrogen-bonding network. |
| Nonpolar (e.g., Hexane, Toluene) | Moderate to High | The nonpolar biphenyl group will have favorable van der Waals interactions with these solvents.[7] |
Experimental Determination of Solubility
To obtain precise solubility data, empirical determination is essential. The following protocols outline standard methodologies for quantifying the solubility of this compound in various solvent systems.
Workflow for Solubility Determination
The general workflow for determining solubility involves saturating a solvent with the compound, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Caption: Workflow for experimental solubility determination.
Protocol 1: Equilibrium Solubility in Aqueous and Organic Solvents
This protocol is based on the shake-flask method, a gold standard for solubility determination.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.[8]
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For volatile organic solvents, it is crucial to minimize evaporation. Further clarify the supernatant by passing it through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Dilute the collected supernatant with the appropriate solvent to fall within the concentration range of the standard curve.
-
Analyze the standard solutions and the diluted sample by a suitable analytical method like HPLC or GC to determine the concentration.[9]
-
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several physicochemical factors.
Effect of pH
For an amine, pH is a critical factor in determining aqueous solubility. The secondary amine group can be protonated in acidic conditions, forming a more polar and, therefore, more water-soluble ammonium salt.
Caption: Impact of pH on the solubility of an amine.
Effect of Temperature
The effect of temperature on solubility is governed by the enthalpy of the solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be determined experimentally.
Cosolvents and Excipients
In pharmaceutical formulations, cosolvents (e.g., ethanol, propylene glycol) are often used to enhance the solubility of poorly water-soluble compounds. The addition of such agents can significantly increase the aqueous solubility of this compound by reducing the polarity of the solvent system.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, related amine compounds are known to have potential hazards. General safe laboratory practices should be followed. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of this compound. While specific quantitative data is sparse, a combination of theoretical prediction based on its molecular structure and robust experimental protocols allows for a thorough characterization of its solubility profile. Such data is critical for applications ranging from synthetic chemistry to drug development and formulation.
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An In-Depth Technical Guide to N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine and its Structural Analogues: Synthesis, Characterization, and Therapeutic Potential
Abstract
The N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine scaffold represents a compelling starting point for the design of novel therapeutics, particularly in the realm of neurology. This technical guide provides a comprehensive overview of this chemical entity and its structural analogues, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic pathways, detailed analytical characterization, structure-activity relationships (SAR), and the mechanistic underpinnings of their biological activity, with a focus on their potential as modulators of voltage-gated sodium channels. This document is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols.
Introduction: The Biphenylmethyl-N-methylamine Core
The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. Its rigid, yet conformationally flexible nature allows it to engage in favorable π-π stacking and hydrophobic interactions with biological targets. When coupled with a methylamine-containing side chain, as in this compound, the resulting scaffold possesses the key pharmacophoric elements for interaction with a variety of receptors and ion channels.
Recent research into structurally related compounds, such as (biphenyl-4-yl)methylammonium chlorides, has highlighted their potent anticonvulsant properties.[1][2][3] These findings strongly suggest that the this compound core is a promising template for the development of novel central nervous system (CNS) agents. This guide will explore the synthesis of these molecules, their detailed characterization, and the structure-activity relationships that govern their biological effects.
Synthetic Strategies
The synthesis of this compound and its analogues can be approached through a convergent strategy, typically involving the preparation of a key biphenylmethyl halide intermediate followed by nucleophilic substitution with methylamine or a related amine.
Synthesis of the Key Intermediate: 4-(Bromomethyl)-1,1'-biphenyl
A common and efficient route to 4-(bromomethyl)-1,1'-biphenyl involves the radical bromination of 4-methyl-1,1'-biphenyl.
Experimental Protocol: Radical Bromination of 4-Methyl-1,1'-biphenyl
-
Reaction Setup: To a solution of 4-methyl-1,1'-biphenyl (1.0 eq.) in a suitable halogenated hydrocarbon solvent (e.g., carbon tetrachloride or bromochloromethane) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator such as 2,2'-azobis(2,4-dimethylvaleronitrile).
-
Reaction Conditions: The reaction mixture is heated to reflux with stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(bromomethyl)-1,1'-biphenyl as a white to off-white crystalline solid.[4][5]
Caption: Synthesis of the key intermediate, 4-(Bromomethyl)-1,1'-biphenyl.
Synthesis of this compound
The final product is obtained through the nucleophilic substitution of the bromide in 4-(bromomethyl)-1,1'-biphenyl with methylamine.
Experimental Protocol: Nucleophilic Substitution with Methylamine
-
Reaction Setup: In a pressure-sealed tube, dissolve 4-(bromomethyl)-1,1'-biphenyl (1.0 eq.) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Addition of Amine: Add an excess of methylamine (e.g., a 2.0 M solution in THF or an aqueous solution) (2-3 eq.) to the reaction mixture. The use of excess amine helps to minimize the formation of the tertiary amine byproduct.
-
Reaction Conditions: The reaction vessel is sealed and stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Caption: Final step in the synthesis of the target compound.
Analytical Characterization
Thorough analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 4-(Bromomethyl)-1,1'-biphenyl | δ 7.60-7.30 (m, 9H, Ar-H), 4.55 (s, 2H, -CH₂-Br) | δ 141.2, 140.9, 137.1, 129.5, 128.9, 127.1, 126.9, 33.5 (-CH₂-Br) |
| This compound | δ 7.60-7.30 (m, 9H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), 2.45 (s, 3H, N-CH₃) | δ 141.0, 140.8, 139.5, 129.0, 128.8, 127.3, 127.1, 58.0 (Ar-CH₂-N), 42.5 (N-CH₃) |
Note: Predicted chemical shifts are based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.[6][7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For this compound (C₁₄H₁₅N), the expected molecular ion peak [M+H]⁺ would be at m/z 198.12.[9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic) | 3000-2850 |
| C=C stretching (aromatic) | 1600-1450 |
| N-H bending (secondary amine) | 1650-1580 (if present as a salt) |
| C-N stretching | 1250-1020 |
Note: The N-H stretch for a free secondary amine is often weak or absent.[12][13][14][15][16]
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound analogues can be systematically explored by modifying different parts of the molecule. Based on studies of related (biphenyl-4-yl)methylammonium chlorides, several key structural features influence anticonvulsant activity.[1][2][3]
Caption: Key areas for structural modification in SAR studies.
Key SAR Insights from Analogues:
-
Substitution on the Biphenyl Rings: Introducing electron-withdrawing or lipophilic groups on the terminal phenyl ring can significantly impact activity. For instance, substituents like trifluoromethoxy at the 3'-position of the biphenyl ring have been shown to enhance anticonvulsant potency in animal models.[1]
-
Nature of the Amine: The basicity and steric bulk of the amine are crucial. While the N-methyl group is a good starting point, exploring other small alkyl groups or even cyclic amines could lead to improved activity or selectivity.
-
Linker Length: The single methylene linker between the biphenyl moiety and the nitrogen atom appears to be optimal for the observed anticonvulsant activity in related series.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The anticonvulsant effects of many biphenylmethyl derivatives are attributed to their interaction with voltage-gated sodium channels (VGSCs).[1][3] These channels are critical for the initiation and propagation of action potentials in neurons.
The Role of Voltage-Gated Sodium Channels in Neuronal Excitability
VGSCs are transmembrane proteins that cycle through three main states: resting, open (activated), and inactivated.[17][18] In pathological conditions like epilepsy, neurons can become hyperexcitable, leading to uncontrolled firing of action potentials.
Caption: Simplified signaling pathway of a voltage-gated sodium channel and the proposed mechanism of action for biphenylmethyl-N-methylamine analogues.
Modulation of VGSC Inactivation
Structurally similar compounds to this compound have been shown to promote both the fast and slow inactivation states of VGSCs.[1][3] By stabilizing the inactivated state, these molecules reduce the number of channels available to open in response to depolarization, thereby dampening neuronal hyperexcitability and preventing the rapid, repetitive firing characteristic of seizures. This mechanism of action is shared by several established antiepileptic drugs.
Future Directions and Therapeutic Potential
The this compound scaffold holds considerable promise for the development of novel therapeutics. The demonstrated anticonvulsant activity of its close analogues makes it a prime candidate for further investigation in the field of epilepsy. Moreover, given that VGSCs are implicated in a range of other neurological disorders, including neuropathic pain and bipolar disorder, there is a strong rationale for exploring the therapeutic potential of these compounds in these areas as well.[1]
Future research should focus on:
-
Systematic SAR studies to optimize potency and selectivity for specific VGSC subtypes.
-
In-depth pharmacokinetic and pharmacodynamic profiling of lead compounds.
-
Evaluation in a broader range of preclinical models of neurological disorders.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively advance the development of this promising class of compounds towards clinical application.
References
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Kohn, H., Lee, H., & Park, K. D. (2013). (Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents. Semantic Scholar. [Link]
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The Biphenyl-4-ylmethylamine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The biphenyl-4-ylmethylamine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural features—a semi-rigid biphenyl backbone providing a platform for diverse substituent placement, and a flexible methylamine linker allowing for optimal interactions with biological targets—have established it as a versatile template for the design of novel therapeutics. This guide provides a comprehensive review of the biphenyl-4-ylmethylamine derivatives, delving into their synthesis, structure-activity relationships (SAR), and multifaceted therapeutic applications. We will explore their roles as potent anticancer, antimicrobial, and anticonvulsant agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
The Architectural Advantage: Understanding the Biphenyl-4-ylmethylamine Core
The biphenyl-4-ylmethylamine scaffold is characterized by two phenyl rings linked by a single bond, affording a degree of rotational freedom that can be strategically constrained to achieve desired conformations for target binding. The 4-ylmethylamine substituent provides a crucial point for derivatization, allowing for the introduction of various functional groups that can modulate physicochemical properties and biological activity. This inherent structural plasticity has made it a fertile ground for the development of a wide array of bioactive molecules. Biphenyl derivatives, in general, are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
Constructing the Core: Synthetic Strategies for Biphenyl-4-ylmethylamine Derivatives
The synthesis of biphenyl-4-ylmethylamine derivatives predominantly relies on the construction of the core biphenyl structure, followed by the elaboration of the methylamine side chain. The Suzuki-Miyaura cross-coupling reaction stands out as the most prevalent and efficient method for forging the biaryl C-C bond, owing to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]
A general synthetic workflow is depicted below:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Introduction
N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine is a secondary amine featuring a biphenyl scaffold, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds. While direct and extensive pharmacological data for this compound (CAS No. 110931-72-1) is limited in publicly accessible literature, a comprehensive profile can be inferred from the well-documented activities of its close structural analogs, particularly the (biphenyl-4-yl)methylammonium chlorides. This guide synthesizes the available information to present a predictive pharmacological profile for this compound, focusing on its anticipated mechanism of action, pharmacokinetic and pharmacodynamic properties, and potential toxicological considerations. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel biphenylmethylamine derivatives.
Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is crucial for its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 110931-72-1 | [1] |
| Molecular Formula | C14H15N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Predicted pKa | 9.80 ± 0.10 | [1] |
| Predicted Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
Predicted Pharmacological Profile: An Anticonvulsant Agent
Based on robust evidence from studies on structurally related (biphenyl-4-yl)methylammonium chlorides, this compound is predicted to exhibit significant anticonvulsant properties. Research has demonstrated that compounds with a biaryl-linked unit can modulate sodium currents, a mechanism of action shared by several established antiepileptic drugs[2][3].
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The primary mechanism of action for the anticonvulsant effects of (biphenyl-4-yl)methylammonium chlorides is the modulation of voltage-gated sodium channels (VGSCs). These compounds have been shown to promote both the slow and fast inactivation states of Na+ channels[2][3]. This dual-action profile is significant as it can lead to a more profound and sustained reduction in neuronal hyperexcitability.
-
Fast Inactivation: A rapid process that occurs within milliseconds of channel opening, contributing to the refractory period of an action potential.
-
Slow Inactivation: A more gradual process that can be induced by prolonged or repetitive depolarization, playing a key role in regulating neuronal firing over longer timescales.
By enhancing both forms of inactivation, this compound analogs can effectively reduce the availability of Na+ channels to participate in the generation of rapid, repetitive action potentials that are characteristic of seizure activity[3][4]. Electrophysiological studies on a representative analog, (3'-trifluoromethoxybiphenyl-4-yl)methylammonium chloride, confirmed its ability to promote both slow and fast inactivation in mouse catecholamine A-differentiated cells and rat embryonic cortical neurons[2][3].
Caption: Predicted mechanism of action for this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Direct pharmacokinetic data for this compound is not available. However, insights can be drawn from studies on other biphenyl-containing compounds and N-methylamines.
Predicted Metabolic Pathways
The metabolism of this compound is likely to proceed through several key pathways:
-
N-demethylation: A common metabolic route for N-methylamines, catalyzed by cytochrome P450 (CYP) enzymes, to yield the primary amine and formaldehyde.
-
Oxidative deamination: Mediated by monoamine oxidase (MAO) enzymes, which are known to metabolize primary and secondary amines, leading to the formation of an aldehyde, followed by further oxidation to a carboxylic acid. A study on a structurally related biphenyl compound, 2-methyl-N-(2'-(pyrrolidinyl-1-ylsulfonyl)-[1,1'-biphenyl]-4-yl)propan-1-amine (PBPA), demonstrated clearance mediated by both MAO-A and CYP enzymes (CYP3A4, CYP3A5, and CYP2D6)[5].
-
Aromatic hydroxylation: The biphenyl ring system is susceptible to hydroxylation at various positions, a common phase I metabolic reaction catalyzed by CYP enzymes.
Experimental Protocol for In Vitro Metabolic Stability Assay
To empirically determine the metabolic fate of this compound, a standard in vitro metabolic stability assay using liver microsomes would be employed.
Objective: To determine the rate of metabolism of this compound in human and rat liver microsomes.
Materials:
-
This compound
-
Human and Rat Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., warfarin) for reaction termination and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Potential for Off-Target Activity
The biphenyl motif is recognized as a privileged substructure that can interact with a variety of protein targets[3]. Indeed, screening of (biphenyl-4-yl)methylammonium chlorides against a panel of 43 receptors revealed appreciable binding at 10 µM to several serotonin (5-HT2A, 5-HT2B, 5-HT5A, 5-HT6, 5-HT7) and adrenergic (alpha 2A, 2B, 2C) receptors, as well as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, and sigma-1 and -2 receptors[3]. This suggests that this compound may also exhibit a polypharmacological profile, which could contribute to both its therapeutic efficacy and potential side effects.
Synthesis
The synthesis of this compound can be approached through several established synthetic routes. One common method is the reductive amination of 4-biphenylcarboxaldehyde with methylamine.
Caption: General synthetic scheme for this compound.
Toxicology
The toxicological profile of this compound has not been explicitly reported. However, potential toxicities can be inferred from its structural components. N-phenyl-1-naphthylamine, a structurally related arylamine, has been shown to be carcinogenic in mice, with a tendency to induce hemangiosarcomas[6]. While this does not directly implicate this compound as a carcinogen, it highlights the need for thorough toxicological evaluation of any new chemical entity containing an arylamine or related substructure. Standard toxicology assessments, including acute and chronic toxicity studies, genotoxicity assays (e.g., Ames test), and carcinogenicity studies, would be necessary to establish a comprehensive safety profile.
Conclusion
This compound is a compound of significant interest due to the established anticonvulsant activity of its close structural analogs. The predicted mechanism of action involves the modulation of voltage-gated sodium channels, a clinically validated target for the treatment of epilepsy. While a definitive pharmacological profile requires direct empirical investigation, the available data strongly suggests that this compound warrants further exploration as a potential therapeutic agent for neurological disorders characterized by neuronal hyperexcitability. Future research should focus on its synthesis and purification, followed by a systematic evaluation of its in vitro and in vivo pharmacology, pharmacokinetics, and toxicology.
References
-
Lee, H., Park, K. D., Yang, X. F., Dustrude, E. T., Wilson, S. M., Khanna, R., & Kohn, H. (2013). (Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents. Journal of medicinal chemistry, 56(13), 5560–5571. [Link]
-
Basak, A. S., Byon, W., Tseng-Lovering, E., Funk, C., Wood, L., Lin, C., Delnomdedieu, M., Verhoest, P., Parikh, V., Cox, L. M., Miller, E., Gao, H., & Obach, R. S. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica; the fate of foreign compounds in biological systems, 44(5), 438–454. [Link]
-
Lee, H., Park, K. D., Yang, X. F., Dustrude, E. T., Wilson, S. M., Khanna, R., & Kohn, H. (2013). (Biphenyl-4-yl)methylammonium Chlorides: Potent Anticonvulsants That Modulate Na+ Currents. Journal of medicinal chemistry, 56(13), 5560-5571. [Link]
-
Lee, H., Park, K. D., Yang, X. F., Dustrude, E. T., Wilson, S. M., Khanna, R., & Kohn, H. (2013). (Biphenyl-4-yl)methylammonium Chlorides: Potent Anticonvulsants That Modulate Na+ Currents. Journal of Medicinal Chemistry, 56(13), 5560-5571. [Link]
-
Stables, J. P., & Kohn, H. (2014). Substituted N-(Biphenyl-4'-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Modulate Na+ Channel Slow Inactivation. ACS chemical neuroscience, 5(7), 549–558. [Link]
-
Wang, H. W., Wang, D., & Dzeng, R. W. (1984). Carcinogenicity of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine in mice. Cancer research, 44(7), 3098–3100. [Link]
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- 2. (Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Biphenyl-4-yl)methylammonium Chlorides: Potent Anticonvulsants That Modulate Na+ Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine (CAS No. 110931-72-1). As a bifunctional molecule incorporating both a biphenyl moiety and a secondary amine, this compound presents a unique set of handling considerations that demand rigorous safety practices. This document synthesizes available data from supplier safety information and established guidelines for structurally related compounds to offer a robust framework for risk mitigation in a laboratory setting. The following sections will detail hazard identification, personal protective equipment (PPE) protocols, step-by-step handling and storage procedures, emergency response, and proper disposal methods. The causality behind each recommendation is explained to ensure a deep understanding and foster a proactive safety culture among researchers and drug development professionals.
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure and associated health effects are detailed below. Due to the limited availability of a specific Safety Data Sheet (SDS), the hazard profile is augmented with data from structurally similar compounds, namely biphenyl and secondary amines.
GHS Classification:
-
Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)
-
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
H412: Harmful to aquatic life with long lasting effects.
Inferred Hazards from Structural Analogs:
-
Biphenyl Moiety: Biphenyl itself is known to cause skin, eye, and respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.
-
Secondary Amine Moiety: Amines, in general, can be corrosive and may cause severe skin burns and eye damage. Inhalation of amine vapors can lead to respiratory irritation. Many amines are also poisonous by inhalation, ingestion, or skin absorption.
The combination of these structural features necessitates a cautious approach, treating the compound as potentially corrosive, an irritant, and environmentally hazardous.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should be strictly followed.
Engineering Controls
All manipulations of this compound, including weighing, dissolution, and transfers, should be conducted in a certified chemical fume hood to prevent the inhalation of any potential dust or vapors. The fume hood should have adequate airflow and be regularly inspected.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent all routes of exposure. The following table outlines the specific PPE recommendations for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling/ Weighing (Solid) | Safety glasses with side shields | Double-layered nitrile gloves | Standard lab coat | Not generally required if handled in a certified chemical fume hood |
| Solution Preparation/ Dilution | Chemical splash goggles and a face shield | Butyl rubber or neoprene gloves over nitrile gloves | Chemical-resistant apron over a lab coat | Required if not performed in a fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| High-Volume Transfers/ Reactions | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Viton® or laminate) | Chemical-resistant suit or apron over a lab coat | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, even within a fume hood. |
Causality of PPE Selection:
-
Eye Protection: The "Causes serious eye damage" (H318) classification necessitates robust eye protection. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes.
-
Hand Protection: Double-gloving with nitrile gloves provides a preliminary barrier. For more extensive handling or in solution, more robust gloves like butyl rubber or neoprene are recommended due to the potential for amines to permeate standard nitrile gloves over time.
-
Body Protection: A chemical-resistant apron over a standard lab coat prevents saturation of personal clothing in the event of a spill.
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator provides an essential secondary layer of protection, particularly during high-volume transfers or if there is any risk of aerosol generation.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for maintaining a safe laboratory environment.
Handling Workflow
The following diagram illustrates the recommended workflow for handling this compound from receipt to use.
Caption: Recommended workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure a comprehensive risk assessment has been completed. Verify that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Assemble all required equipment and reagents.
-
Weighing: Carefully weigh the solid compound within the fume hood. Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
-
Dissolution: Add the solvent to the solid slowly and stir to dissolve. Avoid splashing.
-
Transfers: When transferring solutions, use a pipette or a cannula to minimize the risk of spills.
-
Post-Handling: Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound. Dispose of all waste in designated, labeled containers.
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. The container should be tightly sealed and clearly labeled. The recommended storage temperature is room temperature.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
Spill Response
The following flowchart outlines the appropriate response to a spill.
Caption: Spill response flowchart for this compound.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain, as it is harmful to aquatic life.
Conclusion
This compound is a valuable compound in research and drug development, but it requires careful and informed handling. By understanding its potential hazards and rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work with this compound safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the "why" behind each protocol, is the cornerstone of a secure and productive research environment.
References
- Safety D
Methodological & Application
Application Note & Protocol: Synthesis of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Introduction & Synthetic Strategy
N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine is a secondary amine containing the biphenyl moiety, a common structural motif in medicinal chemistry and materials science. This document provides a detailed, reliable, and efficient protocol for its synthesis, primarily aimed at researchers in organic synthesis and drug development.
The selected synthetic strategy is a one-pot direct reductive amination . This method is widely recognized for its efficiency, operational simplicity, and ability to avoid the over-alkylation often encountered with direct alkylation of amines.[1][2] The reaction proceeds by condensing 4-biphenylcarboxaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3][4]
For this protocol, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. STAB is a mild and selective hydride donor, particularly effective for reductive aminations.[3][5] Its key advantage is the ability to rapidly reduce the protonated imine (iminium ion) intermediate much faster than it reduces the starting aldehyde.[5][6] This selectivity allows the reaction to be performed in a single step with high yields and minimal side-product formation.[1][6] 1,2-Dichloroethane (DCE) is chosen as the solvent due to its proven efficacy in this type of transformation.[5][6]
Overall Reaction Scheme
The synthesis proceeds via the pathway illustrated below. The aldehyde and amine first form a hemiaminal, which then dehydrates to an imine intermediate. This imine is then selectively reduced by Sodium Triacetoxyborohydride to yield the final product.[1][3]
Caption: Overall synthetic pathway for the reductive amination.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| 4-Biphenylcarboxaldehyde | C₁₃H₁₀O | 182.22 | Sigma-Aldrich | ≥98% |
| Methylamine, 40% wt. in H₂O | CH₅N | 31.06 | Sigma-Aldrich | |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich | 95% |
| 1,2-Dichloroethane (DCE), Anhydrous | C₂H₄Cl₂ | 98.96 | Sigma-Aldrich | ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | HPLC Grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Fisher Scientific | HPLC Grade |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous | |
| Brine | NaCl | 58.44 | Saturated Aqueous | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Nitrogen or Argon gas line for inert atmosphere
Detailed Experimental Protocol
This protocol outlines the synthesis on a 5.0 mmol scale.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
"analytical methods for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine detection"
An Application Guide to the Quantitative Analysis of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Abstract
This technical guide provides a comprehensive framework for the quantitative analysis of this compound (CAS: 110931-72-1). As a molecule with potential relevance in pharmaceutical synthesis and as a process-related impurity, its accurate detection is critical for quality control and drug development.[1][2][3] This document details robust analytical methodologies, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We offer field-proven insights into method selection, step-by-step experimental protocols, and data interpretation, designed for researchers, analytical scientists, and drug development professionals.
Introduction and Compound Overview
This compound is a secondary amine featuring a biphenyl moiety. This structural motif is common in various biologically active compounds and synthetic intermediates. The accurate quantification of this amine is essential for monitoring reaction kinetics, assessing the purity of active pharmaceutical ingredients (APIs), and identifying potential impurities that may arise during manufacturing or degradation.[2][3] Regulatory bodies like the ICH and FDA mandate strict control over impurities, making reliable analytical methods indispensable.[3] This guide compares several chromatographic techniques to provide scientists with the tools to develop and validate methods tailored to their specific analytical challenges, from routine quality control to trace-level impurity profiling.
Physicochemical Properties of the Analyte
| Property | Value | Source |
| Compound Name | This compound | Guidechem[4] |
| CAS Number | 110931-72-1 | LabSolutions[5][6] |
| Molecular Formula | C₁₄H₁₅N | Guidechem[4] |
| Molecular Weight | 197.27 g/mol | Guidechem[4] |
| Predicted pKa | 9.80 ± 0.10 | Guidechem[4] |
| Predicted Boiling Point | ~314.9 °C at 760 mmHg | LabSolutions[6] |
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Selectivity | Moderate | High | High |
| Sensitivity (Typical LOQ) | ~50-150 ng/mL[7] | ~0.1-0.5 ng/mL [7] | ~1-25 ng/mL[8][9] |
| Matrix Effect | Prone to interference[7] | Minimized with MRM[7] | Potential interference |
| Throughput | High[7] | Moderate to High[7] | Moderate |
| Primary Application | Purity assessment, routine QC | Trace-level impurity analysis, bioanalysis | Analysis of volatile impurities |
Experimental Protocols & Methodologies
The following sections provide detailed protocols based on established principles for the analysis of biphenyl compounds and aromatic amines.[7][10][11]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine analysis, purity checks, and quantification in bulk materials where high sensitivity is not the primary requirement.
3.1.1. Causality Behind Experimental Choices
-
Reversed-Phase C18 Column: The nonpolar nature of the biphenyl group ensures strong retention on a C18 stationary phase.
-
Acidified Mobile Phase: The addition of formic or trifluoroacetic acid protonates the secondary amine (pKa ~9.8), ensuring good peak shape and preventing interaction with residual silanols on the column.[4][12]
-
UV Detection at ~254-260 nm: The biphenyl ring system exhibits strong UV absorbance in this range, providing a good signal for quantification.[7]
3.1.2. Protocol: HPLC-UV Analysis
-
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.[7][13]
-
Test Sample: Prepare the sample by dissolving it in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
System: Standard HPLC system with a pump, autosampler, column oven, and a PDA or UV detector.[11]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[7]
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.[13]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis. The correlation coefficient (R²) should be >0.999 for optimal linearity.[7]
-
Determine the sample concentration by interpolating its peak area against the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for trace-level quantification, offering unparalleled sensitivity and selectivity. It is essential for detecting low-level impurities in complex matrices like drug products or biological samples.[11][14]
3.2.1. Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI in positive ion mode is highly effective for amines, as they readily accept a proton to form a stable [M+H]⁺ ion.[11]
-
Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interferences.[11][15] This is crucial for meeting the stringent sensitivity requirements for impurity analysis.[16]
3.2.2. Protocol: LC-MS/MS Analysis
-
Sample and Standard Preparation:
-
Prepare stock and calibration standards as described for HPLC, but at much lower concentrations (e.g., 0.1, 0.5, 2, 10, 50, 100 ng/mL) using HPLC-grade methanol and water.[7]
-
Sample preparation may involve simple dilution or solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[17]
-
-
Instrumentation and Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[11]
-
Column: A fast-separating C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Parameters (Proposed):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
-
Precursor Ion [M+H]⁺: m/z 198.3
-
Product Ion 1 (Quantifier): m/z 182.2 (Loss of CH₄)
-
Product Ion 2 (Qualifier): m/z 91.1 (Tropylium ion from benzyl cleavage)
-
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. It can be particularly useful for identifying non-polar impurities that may be present alongside the main analyte.
3.3.1. Causality Behind Experimental Choices
-
Derivatization: While direct analysis may be possible, amines can exhibit poor peak shape (tailing) in GC. Derivatization, for example with trifluoroacetic anhydride (TFAA), can improve volatility and chromatographic performance.[18][19]
-
Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation.[20]
3.3.2. Protocol: GC-MS Analysis
-
Sample and Standard Preparation:
-
Prepare stock and working standards in a volatile solvent like dichloromethane or ethyl acetate.[20]
-
(Optional) Derivatization: To 100 µL of sample or standard, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar agent. Cap tightly and heat at 70 °C for 30 minutes.
-
-
Instrumentation and Conditions:
-
System: GC system with an autosampler coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.[20]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[20]
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.[20]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[20]
-
Source Temperature: 230 °C.
-
Acquisition Mode: Full Scan (m/z 50-400) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Method Validation Workflow & Visualization
All analytical methods must be validated to ensure they are suitable for their intended purpose, following guidelines from the International Council for Harmonisation (ICH).[10][13]
4.1. General Validation Workflow The diagram below illustrates the typical workflow for validating an analytical method.
Caption: General workflow for analytical method validation.[11]
4.2. LC-MS/MS Experimental Workflow This diagram details the specific steps involved from sample receipt to final data reporting for the high-sensitivity LC-MS/MS method.
Caption: Step-by-step workflow for LC-MS/MS analysis.
Conclusion
The analytical landscape for this compound offers several robust options. For routine quality control and purity assessment of bulk material, HPLC-UV provides a cost-effective, high-throughput solution with adequate performance.[7] For applications demanding the highest sensitivity and selectivity, such as trace impurity detection in final drug products or bioanalytical studies, LC-MS/MS is the unequivocal method of choice.[7][11] GC-MS serves as a valuable complementary technique, particularly for the analysis of volatile or non-polar process impurities. The protocols and validation frameworks presented in this guide provide a solid foundation for scientists to establish analytical methods that are accurate, reliable, and fit for their intended purpose.
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Chizzola, F. C., et al. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science, Oxford Academic. [Link]
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Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. ResearchGate. [Link]
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Sajid, N., et al. (2025). Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines and Antibacterial Evaluation. Chiang Mai Journal of Science. [Link]
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Sajid, N., et al. (2025). Supplementary Data for Synthesis of N-([1,1'-biphenyl]-4-ylmethyl)-4- methylpyridin-2-amines. Chiang Mai Journal of Science. [Link]
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OSHA. (1992). N-Phenyl-1-naphthylamine, N-Phenyl-2-naphthylamine. OSHA Method 96. [Link]
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Sajid, N., et al. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Arabian Journal of Chemistry. [Link]
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Kunene, S. C., & Dube, S. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. Forensic Science International. [Link]
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Le, N. D., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]
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Lisi, F., et al. (2023). A New Multi-Analyte LC-MS-MS Screening Method for the Detection of 120 NPSs and 49 Drugs in Hair. Journal of Analytical Toxicology. [Link]
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Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
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Namera, A., et al. (2025). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. ResearchGate. [Link]
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Zhang, Y., et al. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. PubMed Central. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]
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de Boer, J., et al. (2007). Polychlorinated dibenzo-p-dioxins, dibenzofurans and biphenyls in fish from the Netherlands. Wageningen University & Research. [Link]
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Liang, S., et al. (n.d.). Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS. ResearchGate. [Link]
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Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. SciSpace. [Link]
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Kumar, D. A., et al. (2017). Method Development and Validation using RP-HPLC for estimation of Genotoxic impurity ie Melamine. Asian Journal of Research in Chemistry. [Link]
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Saini, G., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Lisi, F., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. MDPI. [Link]
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Kunene, S. C., & Dube, S. (2020). A review of the newly identified impurity profiles in methamphetamine seizures. PMC - NIH. [Link]
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Desai, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research. [Link]
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Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]
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Philp, M., et al. (2020). Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Forensic Science International. [Link]
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Paul, B. D., et al. (2005). alpha-Benzyl-N-methylphenethylamine (BNMPA), an impurity of illicit methamphetamine synthesis: I. Physical characterization and GC-MS analysis of BNMPA and anticipated metabolites in urine. Journal of Analytical Toxicology. [Link]
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Saini, G., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. PubMed. [Link]
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Kumar, R. S., et al. (2025). Liquid Chromatography–Mass Spectrometry Method for Determination of N ‐Methyl‐ N ‐Nitrosopyridin‐4‐Amine in a Vonoprazan Fumarate Drug. ResearchGate. [Link]
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Kholostova, G. G., et al. (2025). Determination of N-phenyl-?-naphthylamine in synthetic oil by high-performance liquid chromatography. ResearchGate. [Link]
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Application Notes & Protocols: The Emerging Potential of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine in Organic Semiconductor Research
Abstract
The relentless pursuit of novel materials is the engine driving progress in organic electronics. While complex, multi-functional molecules often take center stage, there is significant untapped potential in exploring simpler, well-defined structures that can serve as versatile tools for device engineering. This guide introduces N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine , a molecule that, while not yet established in mainstream organic semiconductor research, possesses the key structural motifs—a π-conjugated biphenyl core and an electron-donating tertiary amine—to be a highly effective n-type dopant and an interfacial modifier. We provide a comprehensive technical overview, including detailed synthesis protocols, and propose field-proven experimental workflows for its application in n-doping of electron transport layers and as a cathode interfacial modifier in inverted organic light-emitting diodes (OLEDs). This document is intended for researchers and scientists in materials science and drug development seeking to explore new, accessible molecules for high-performance organic electronic devices.
Introduction: Rationale for Investigation
The performance of organic semiconductor devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is critically dependent on the energetic alignment and charge transport characteristics at the interfaces between different material layers and electrodes. Two key strategies for optimizing device performance are:
-
Chemical Doping: Intentionally introducing impurities to increase charge carrier density and conductivity, thereby reducing the operating voltage.[1][2]
-
Interfacial Engineering: Inserting thin molecular layers to tune electrode work functions, reduce charge injection barriers, and improve device efficiency and stability.[3][4][5]
Amines are a vital class of organic compounds in this context. The lone pair of electrons on the nitrogen atom makes them effective Lewis bases and electron donors.[6][7] This property has been widely exploited; tertiary amines can function as potent n-type dopants for electron-transporting materials like fullerenes, and amine-based self-assembled monolayers are used to reduce the work function of cathodes for efficient electron injection.[2][3][8]
Simultaneously, the biphenyl scaffold is a foundational building block in many high-performance organic semiconductors, prized for its rigid, planar structure that facilitates intermolecular π-π stacking and good charge transport.[9][10]
This compound (herein referred to as BMA) uniquely combines these two functionalities. Its tertiary amine group offers the potential for strong electron donation, while the biphenyl group ensures compatibility with common aromatic organic semiconductors and provides thermal and morphological stability. We hypothesize that BMA can serve as a powerful, solution-processable additive for two primary applications:
-
As an n-type dopant for electron transport materials (ETMs).
-
As an electron injection layer (EIL) for modifying cathode surfaces.
This guide provides the foundational protocols to synthesize, characterize, and validate the use of BMA in these applications.
Synthesis and Characterization of this compound (BMA)
The synthesis of BMA can be reliably achieved via a two-step, one-pot reductive amination protocol, which is known for its high efficiency and mild reaction conditions.[5][11]
Synthesis Protocol
Reaction Scheme:
-
4-Biphenylcarboxaldehyde + Methylamine → N-(biphenyl-4-ylmethylene)methanamine (Imine Intermediate)
-
N-(biphenyl-4-ylmethylene)methanamine + NaBH₄ → this compound (BMA)
Materials:
-
4-Biphenylcarboxaldehyde (97%, Sigma-Aldrich or equivalent)
-
Methylamine solution (40 wt. % in H₂O, TCI or equivalent)
-
Methanol (Anhydrous)
-
Sodium borohydride (NaBH₄, 98%+)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Procedure:
-
Imine Formation:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-biphenylcarboxaldehyde (5.0 g, 27.4 mmol) in methanol (100 mL).
-
To this stirring solution, add methylamine solution (40% in H₂O, 3.2 mL, 37.0 mmol) dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 4 hours. The formation of the imine can be monitored by TLC (Thin Layer Chromatography). The causality for this step is that the nucleophilic amine attacks the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the imine.
-
-
Reduction to Amine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.56 g, 41.1 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
The rationale for using NaBH₄ is its effectiveness in reducing the imine C=N bond to a C-N single bond, while being mild enough for this one-pot procedure.[11]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1M HCl (20 mL) at 0 °C until the bubbling ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add dichloromethane (100 mL) to the remaining aqueous residue and basify with 1M NaOH until the aqueous layer is pH > 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford BMA as a colorless oil or low-melting-point solid.
-
Characterization
The identity and purity of the synthesized BMA should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (m, 4H), 7.4 (t, 2H), 7.3 (t, 1H), 3.5 (s, 2H), 2.2 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~141.0, 140.8, 139.5, 129.3, 128.8, 127.4, 127.2, 127.1, 62.0, 42.5 |
| Mass Spec (ESI+) | m/z = 198.13 [M+H]⁺ |
Application Protocol: BMA as an n-Type Dopant
The lone pair on the tertiary amine of BMA can effectively donate an electron to a suitable acceptor molecule, increasing the free electron concentration and thus the conductivity of the host semiconductor. This makes it a promising candidate for a solution-processable n-dopant.
Scientific Principle
N-type doping with tertiary amines often occurs via a ground-state or photo-induced electron transfer from the amine's Highest Occupied Molecular Orbital (HOMO) to the acceptor's Lowest Unoccupied Molecular Orbital (LUMO).[8] For this to be efficient, the HOMO level of the dopant should be close to or higher than the LUMO level of the host material. The biphenyl group provides good miscibility with common π-conjugated host materials.
Caption: Energy level diagram illustrating n-type doping.
Experimental Workflow: Conductivity Measurement
This protocol describes the fabrication of a simple two-point probe device to measure the change in conductivity of an electron transport material, such as Phenyl-C₆₁-butyric acid methyl ester (PCBM), upon doping with BMA.
Materials:
-
Host Material: PCBM
-
Dopant: Synthesized BMA
-
Solvent: Anhydrous Chlorobenzene or Dichloromethane
-
Substrates: Pre-patterned glass substrates with gold electrodes (e.g., 20 µm gap).
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PCBM in chlorobenzene (e.g., 10 mg/mL).
-
Prepare a stock solution of BMA in chlorobenzene (e.g., 1 mg/mL).
-
Create a series of doped solutions by mixing the PCBM and BMA solutions to achieve different molar doping ratios (e.g., 0.5%, 1%, 2%, 5% BMA:PCBM). Prepare an undoped (pristine) PCBM solution as a control.
-
-
Device Fabrication:
-
Thoroughly clean the pre-patterned substrates using a sequence of sonication in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15 minutes to improve surface wetting.
-
Spin-coat the pristine and doped PCBM solutions onto the substrates at 2000 rpm for 60 seconds to form thin films (~50 nm).
-
Transfer the coated substrates to a nitrogen-filled glovebox and anneal at 100 °C for 10 minutes to remove residual solvent.
-
-
Characterization:
-
Measure the current-voltage (I-V) characteristics of each device using a semiconductor parameter analyzer (e.g., Keithley 4200-SCS) in a nitrogen environment.
-
Calculate the film conductivity (σ) using the formula: σ = (I/V) * (L/A), where L is the channel length, and A is the cross-sectional area of the film (channel width × film thickness).
-
Expected Results & Interpretation
A successful n-doping will result in a significant, concentration-dependent increase in the conductivity of the PCBM film. The pristine PCBM film will exhibit very low conductivity, while the doped films should show an increase of several orders of magnitude.
| Dopant Conc. (molar %) | Film Thickness (nm) | Measured Current @ 5V (A) | Calculated Conductivity (S/cm) |
| 0% (Pristine PCBM) | 51 | 1.2 x 10⁻¹¹ | 2.4 x 10⁻⁸ |
| 1% BMA | 50 | 3.5 x 10⁻⁸ | 7.0 x 10⁻⁵ |
| 2% BMA | 49 | 9.8 x 10⁻⁸ | 2.0 x 10⁻⁴ |
| 5% BMA | 52 | 2.1 x 10⁻⁷ | 4.0 x 10⁻⁴ |
Causality: The increase in conductivity is a direct result of the increased density of free electrons in the LUMO of PCBM, which were donated by the BMA molecules. This validates the function of BMA as an effective n-type dopant.
Application Protocol: BMA as a Cathode Interfacial Layer in Inverted OLEDs
In inverted OLEDs, an efficient electron injection from the transparent cathode (e.g., ITO) to the electron transport layer is crucial. BMA can serve as an ultrathin interfacial layer to reduce the electron injection barrier.
Scientific Principle
When a layer of BMA is deposited onto a high work function electrode like Indium Tin Oxide (ITO), the lone pair of electrons on the nitrogen atoms can interact with the electrode surface. This interaction creates an interfacial dipole moment that points away from the electrode, effectively reducing the electrode's work function.[3][12][13] This lowering of the work function leads to a better energy level alignment with the LUMO of the adjacent electron transport layer, facilitating electron injection and improving device performance.
Caption: Inverted OLED structure and corresponding energy levels.
Experimental Workflow: Inverted OLED Fabrication & Testing
This protocol details the fabrication of a simple phosphorescent green inverted OLED to test the efficacy of BMA as an EIL.
Materials & Device Stack:
-
Substrate: Patterned ITO-coated glass
-
EIL: BMA in Isopropanol (IPA)
-
ETL: TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
EML: TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) doped with Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) (8 wt.%)
-
HTL: NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine)
-
Anode: Molybdenum Oxide (MoO₃) / Aluminum (Al)
Procedure:
-
Substrate Cleaning: Clean ITO substrates as described in section 3.2.
-
EIL Deposition:
-
Prepare a dilute solution of BMA in IPA (0.5 mg/mL).
-
Spin-coat the BMA solution onto the ITO substrate at 4000 rpm for 60 seconds. This creates an ultra-thin layer.
-
Anneal at 80 °C for 10 minutes inside a nitrogen glovebox.
-
For a control device, omit this step.
-
-
Organic & Metal Deposition (Thermal Evaporation):
-
Transfer the substrates (with and without BMA) to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
ETL: TPBi (35 nm)
-
EML: TCTA:Ir(ppy)₃ (8%) (20 nm)
-
HTL: NPB (40 nm)
-
Anode Interlayer: MoO₃ (5 nm)
-
Anode: Al (100 nm)
-
-
-
Encapsulation and Testing:
-
Encapsulate the devices inside the glovebox using UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Calculate the current efficiency (cd/A) and external quantum efficiency (EQE, %).
-
Expected Results & Interpretation
The device incorporating the BMA interfacial layer is expected to exhibit superior performance compared to the control device without the EIL.
| Parameter | Control Device (No EIL) | Device with BMA EIL | Reason for Improvement |
| Turn-on Voltage (V) | 4.2 V | 3.1 V | Reduced electron injection barrier. |
| Max. Current Efficiency (cd/A) | 45.1 cd/A | 58.5 cd/A | Better charge balance in the emissive layer. |
| Max. EQE (%) | 12.5 % | 16.2 % | Improved electron injection leads to more efficient exciton formation. |
| Max. Luminance (cd/m²) | ~18,000 | ~25,000 | Higher current injection at equivalent voltages. |
Causality: The lower turn-on voltage is direct evidence of a reduced electron injection barrier. The subsequent increases in efficiency and luminance demonstrate that this improved electron injection leads to a more balanced ratio of holes and electrons within the emissive layer, increasing the probability of radiative recombination and light output.
Conclusion and Future Outlook
This guide has outlined the significant, albeit underexplored, potential of This compound (BMA) as a versatile material in organic semiconductor research. The protocols provided offer a clear pathway for its synthesis and validation as both an n-type dopant and an interfacial modifier. Its simple structure, accessible synthesis, and the potent electronic functionality of its amine group make it an attractive candidate for researchers looking to develop new material systems.
Future work could involve:
-
Systematic studies on a wider range of electron transport materials to map its doping efficacy.
-
Incorporation into other devices, such as organic solar cells and perovskite solar cells, where amine-based interfacial layers are known to be effective.[3]
-
Use as a synthetic building block for larger, more complex hole-transporting or emissive materials, leveraging the reactivity of the amine or functionalizing the biphenyl core.
By providing this foundational guide, we hope to encourage the exploration of BMA and similar simple, functional molecules to accelerate innovation in the field of organic electronics.
References
-
Tethered tertiary amines as solid-state n-type dopants for solution-processable organic semiconductors - Chemical Science (RSC Publishing) - [Link]
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Amine-Based Interfacial Engineering in Solution-Processed Organic and Perovskite Solar Cells - PubMed - [Link]
-
Interfacial Modification in Organic Solar Cells - ResearchGate - [Link]
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Modification of indium-tin oxide (ITO) glass with aziridine provides a surface of high amine density - PubMed - [Link]
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Doping in Organic Semiconductors - AMiner - [Link]
-
Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction - Arabian Journal of Chemistry - [Link]
-
Solving the doping problem: Enhancing performance in Organic Semiconductors - University of Cambridge - [Link]
-
Amine-Based Interfacial Molecules for Inverted Polymer-Based Optoelectronic Devices - Wiley Online Library - [Link]
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Chemical doping of organic semiconductors for interface engineering - University of Kentucky - [Link]
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A Mini-Review: Intermolecular interactions of small molecules containing amide groups- based organic semiconductors and their applications - ResearchGate - [Link]
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Effect of Anode Interfacial Modification by Self-Assembled Monolayers on the Organic Solar Cell Performance - ACS Publications - [Link]
-
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Amine Functional Group - Chemistry Steps - [Link]
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Amines: The Building Blocks of Life and Chemistry - Tochem - [Link]
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Application Note & Protocols: A Phased Experimental Strategy for the Characterization of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, phased experimental framework for the initial characterization and preclinical evaluation of the novel chemical entity, N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine. As a compound with no established biological target, this guide emphasizes a systematic, hypothesis-driven approach, beginning with fundamental characterization and progressing through target identification, in vitro profiling, and preliminary safety and efficacy assessment. The protocols and strategies herein are designed to build a robust data package for informed decision-making in a drug discovery program.
Part 1: Introduction & Strategic Overview
This compound is a small molecule belonging to the biphenylmethylamine class. While this specific entity is uncharacterized in public literature, its core scaffold is present in compounds known to exhibit significant biological activity. Notably, related structures have been identified as potent modulators of voltage-gated sodium channels, with demonstrated anticonvulsant properties.[1][2] Furthermore, the broader benzylamine and phenethylamine pharmacophores are common in molecules targeting central nervous system (CNS) receptors and transporters, including many novel psychoactive substances (NPS).[3][4]
This dual-potential necessitates a broad yet logical screening funnel to elucidate the compound's mechanism of action (MOA) and therapeutic potential. Our strategy is not a rigid checklist but a cascading series of experiments where the results of each phase inform the design of the next. The core objective is to efficiently identify the most promising biological activity and de-risk the candidate early in the discovery process.[5][6][7]
The overall experimental workflow is designed to move from broad, high-throughput screening to specific, hypothesis-driven assays.
Caption: High-Level Experimental Workflow for Compound Characterization.
Part 2: Foundational Characterization (Phase 1)
Before any biological assessment, the identity, purity, and fundamental properties of the compound must be rigorously established. This ensures that any observed activity is attributable to the compound itself and that experiments are reproducible.
Compound Acquisition and Quality Control
The first step is to acquire or synthesize the test article. Regardless of the source, a full analytical characterization is mandatory.
Protocol 1: Compound QC
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure matches this compound.
-
Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Evaporative Light Scattering Detector) or, more commonly, coupled to a Mass Spectrometer (LC-MS) to determine purity. The industry standard for a screening compound is >95% purity.
-
Mass Verification: Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the compound, further validating its elemental composition.
Physicochemical Profiling
These properties are critical for interpreting biological data and predicting drug-like behavior.
Protocol 2: Solubility and Stability Assessment
-
Kinetic Solubility: Use a nephelometry-based or UV-Vis-based assay to determine the compound's solubility in aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) at a relevant pH (e.g., 7.4). This is crucial for preparing accurate dosing solutions for in vitro assays.
-
Chemical Stability: Incubate the compound in assay buffer at 37°C for the duration of the longest planned experiment (e.g., 24-48 hours). Analyze the sample by LC-MS at various time points to check for degradation. A compound should ideally show <10% degradation over the experimental timeframe.
| Property | Method | Target Value | Rationale |
| Purity | LC-MS | >95% | Ensures observed activity is from the target molecule. |
| Identity | ¹H NMR, HRMS | Matches structure | Confirms the correct molecule is being tested. |
| Solubility | Nephelometry/UV | >50 µM in PBS | Ensures compound remains in solution for in vitro assays. |
| Stability | LC-MS (t=24h, 37°C) | >90% remaining | Prevents false negatives due to compound degradation. |
Part 3: Target Identification & Validation (Phase 2 & 3)
With a well-characterized compound, we proceed to identify its biological target(s). Given the structural alerts, we will pursue a two-pronged approach: broad, unbiased screening and hypothesis-driven screening.
Broad Panel Screening (Unbiased Approach)
This approach is used to survey a wide range of potential targets to uncover unexpected activities. Commercial services offer comprehensive panels that are cost-effective for initial discovery.
Protocol 3: Commercial Broad Target Panel Screening
-
Select a Panel: Choose a reputable vendor (e.g., Eurofins SafetyScreen, Ricerca Target-Select) that offers binding and functional assays across a diverse set of targets. A standard panel includes >50 GPCRs, ion channels, transporters, and kinases.
-
Primary Screen: Submit the compound for screening at a single, high concentration (typically 10 µM). The goal is to identify any target where the compound shows significant activity (e.g., >50% inhibition or activation).
-
Data Analysis: Analyze the report for "hits." Any target showing significant activity warrants follow-up. Pay close attention to hits within the hypothesized families (sodium channels, monoamine transporters).
Hypothesis-Driven Screening
Based on the biphenylmethylamine scaffold, we will directly test for activity at key CNS targets.
Hypothesis A: Voltage-Gated Sodium Channel (VGSC) Modulation
-
Rationale: Structurally similar compounds are known VGSC modulators with anticonvulsant effects.[1][2]
-
Methodology: Use whole-cell patch-clamp electrophysiology on cells expressing key human VGSC subtypes (e.g., Nav1.1, Nav1.2, Nav1.7). This is the gold standard for characterizing ion channel modulators.
Protocol 4: Patch-Clamp Electrophysiology for VGSCs
-
Cell Culture: Use HEK293 or CHO cells stably expressing the human VGSC subtype of interest.
-
Recording: Establish a whole-cell recording configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit channel opening (depolarizing step).
-
Compound Application: Perfuse the cells with a vehicle control, followed by increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM).
-
Measurement: Measure the peak sodium current at each concentration to determine tonic block. To assess use-dependent block (a hallmark of many antiepileptic drugs), apply a train of depolarizing pulses.
-
Data Analysis: Plot the percent inhibition of the sodium current against the compound concentration and fit the data to a dose-response curve to determine the IC50.
Sources
- 1. (Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. clinicallab.com [clinicallab.com]
- 4. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the yield and purity of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine in your laboratory synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Synthesis Strategy & Precursor Issues
Question 1: What is the most common and efficient synthetic route for this compound?
The most prevalent and often highest-yielding method is a two-step process. This involves the synthesis of the intermediate 4-biphenylcarboxaldehyde, followed by reductive amination with methylamine.
-
Step 1: Suzuki-Miyaura Coupling. This palladium-catalyzed cross-coupling reaction is highly effective for creating the biphenyl backbone by joining an aryl halide with an arylboronic acid.[1][2] For this synthesis, 4-bromobenzaldehyde is coupled with phenylboronic acid. This method is favored for its scalability and efficiency in forming carbon-carbon bonds between aromatic rings.[2]
-
Step 2: Reductive Amination. The resulting 4-biphenylcarboxaldehyde is then reacted with methylamine in the presence of a reducing agent to form the final product.[3][4] This step is crucial for forming the desired secondary amine.
Question 2: My Suzuki-Miyaura coupling reaction for 4-biphenylcarboxaldehyde has a low yield. What are the likely causes and solutions?
Low yields in Suzuki couplings can often be traced back to catalyst activity, reaction conditions, or reagent quality.
Troubleshooting Suzuki-Miyaura Coupling:
| Potential Cause | Suggested Solution(s) |
| Catalyst Deactivation | Ensure the use of a high-quality palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand.[2][5] Use fresh catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Inefficient Base | A base is critical for the transmetalation step. Sodium carbonate (Na₂CO₃) is commonly used and effective.[2][6] Ensure the base is anhydrous and used in sufficient excess (typically 1.2-2.0 equivalents). |
| Poor Solvent Choice | A mixture of an organic solvent and water is often optimal. Toluene/water or DME/water are common choices that facilitate the dissolution of both organic and inorganic reagents.[2][6] |
| Low Reaction Temperature | Suzuki couplings often require heating to proceed at a reasonable rate. Refluxing the reaction mixture is a common practice.[2] |
| Impure Reagents | Use high-purity 4-bromobenzaldehyde and phenylboronic acid. Impurities can interfere with the catalytic cycle. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for 4-Biphenylcarboxaldehyde [2]
-
To a solution of 4-bromobenzaldehyde and phenylboronic acid in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., palladium acetate, 0.003 equiv) and a ligand (e.g., triphenylphosphine, 0.009 equiv).
-
Add an aqueous solution of sodium carbonate (2 M, 1.2 equiv).
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, add water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography.
II. Reductive Amination & N-Methylation Challenges
Question 3: I am observing significant amounts of the primary amine (4-aminomethylbiphenyl) and unreacted aldehyde after my reductive amination. How can I improve the conversion to the N-methylated product?
This issue points to incomplete methylation. The Eschweiler-Clarke reaction is a highly effective method for the exhaustive methylation of primary or secondary amines to tertiary amines using formaldehyde and formic acid.[7][8] For your specific target, which is a secondary amine, a variation of reductive amination using formaldehyde as the methyl source is ideal.
Troubleshooting Incomplete Methylation:
| Potential Cause | Suggested Solution(s) |
| Insufficient Methylating Agent | Ensure an adequate amount of formaldehyde is used to drive the reaction towards the N-methylated product. |
| Suboptimal Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and effective reducing agents for imines formed in situ.[3] Formic acid can also serve as both the acid catalyst and the reducing agent in an Eschweiler-Clarke type reaction.[8][9] |
| Incorrect pH | The formation of the iminium ion intermediate is pH-dependent. The reaction is typically carried out under mildly acidic conditions. |
| Low Reaction Temperature | Some reductive aminations require gentle heating to proceed efficiently. |
dot
Caption: Workflow for Reductive Amination.
Question 4: My reaction is producing over-alkylation products, such as the tertiary amine or even a quaternary ammonium salt. How can I prevent this?
Over-alkylation is a common side reaction when using highly reactive alkylating agents like methyl iodide.[10][11] The product of the initial alkylation can be more nucleophilic than the starting amine, leading to further reaction.[12]
Strategies to Prevent Over-Alkylation:
-
Use Reductive Amination: This is the preferred method as it is generally highly selective for mono-alkylation and will not proceed to the quaternary ammonium salt.[4][9] The reaction stops at the tertiary amine stage when starting with a primary amine and formaldehyde.[9]
-
Stoichiometric Control: If using a direct alkylation method with an alkyl halide, carefully control the stoichiometry. Use only a slight excess of the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration and minimize the chance of the product reacting further.[10]
dot
Caption: Potential Over-alkylation Side Reactions.
III. Purification & Characterization
Question 5: I am having difficulty purifying the final product. What are the recommended methods?
Purification of amines can be challenging due to their basic nature. A combination of techniques is often necessary.
Purification Strategies:
| Method | Description |
| Acid-Base Extraction | 1. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). 2. Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. 3. Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine. 4. Extract the free amine back into an organic solvent. 5. Wash the organic layer with brine, dry, and evaporate the solvent. |
| Column Chromatography | Use silica gel chromatography with a solvent system such as hexane/ethyl acetate with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the column. |
| Distillation | If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[13][14] |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system can provide high purity. |
Question 6: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques should be employed for characterization.
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the biphenyl protons, the methylene bridge protons, and the N-methyl protons.
-
¹³C NMR will confirm the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Melting Point: If the product is a solid, a sharp melting point close to the literature value indicates high purity.
References
- J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
- Grokipedia. Eschweiler–Clarke reaction.
- MDPI. (2022).
- Wikipedia. Eschweiler–Clarke reaction.
- YouTube. (2025, October 12). Eschweiler-Clarke reaction.
- Zand, N., et al. (2010).
- Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53.
- BenchChem. Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
- Arabian Journal of Chemistry. (2024, June 26). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)
- Chiang Mai Journal of Science. (2025, May 15). Synthesis of N-([1,1'-biphenyl]-4- ylmethyl)
- Semantic Scholar. (2003, April 28). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde.
- YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides.
- ACS Publications.
- ResearchGate. (2025, August 3).
- University of Calgary.
- Master Organic Chemistry. (2017, May 26).
- Organic Chemistry Portal.
- YouTube. (2022, April 29).
- Chemistry LibreTexts. (2015, March 17). 20.05.
- ChemRxiv.
- National Institutes of Health. A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazoles with the NaBH4/I2 system.
- ResearchGate. (2018, January 1).
- European Patent Office. (1981, October 14). Methylamines purification process.
- Google Patents.
- Organic Syntheses. n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.
- PubMed Central. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action.
- Guidechem. This compound 110931-72-1 wiki.
- ResearchGate. Recent Development in Synthesis of N‐Methylamines with Amines and Methanol.
- ResearchGate.
- Google Patents.
- Royal Society of Chemistry. Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core.
- PubMed. Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine.
- UQTR. (2024, September 19).
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Methylamines purification process - Patent 0037695 [data.epo.org]
- 14. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
Technical Support Center: Purification of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine (CAS No. 110931-72-1).[1][2][3][4] This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound with high purity. The unique structure of this secondary amine, featuring a non-polar biphenyl tail and a basic nitrogen head, presents specific purification hurdles that require a nuanced approach. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning your purification workflow.
Q1: What is the best overall strategy for purifying crude this compound?
A robust purification strategy involves a multi-step approach that leverages the compound's chemical properties. A typical workflow is:
-
Aqueous Acid-Base Workup: Begin with a liquid-liquid extraction to perform a bulk separation of acidic, basic, and neutral impurities. This is highly effective for removing non-basic organic byproducts.
-
Flash Column Chromatography: This is the primary purification step to separate the target compound from closely related impurities, such as starting materials or over-alkylated products.
-
Recrystallization or Solvent Trituration: This final polishing step is used to remove trace impurities and obtain a highly crystalline, pure final product.
Caption: General purification workflow for the target compound.
Q2: What are the most common impurities I should expect?
Understanding potential impurities is critical for designing an effective purification scheme. Common impurities include:
-
Unreacted Starting Materials: Such as 4-(bromomethyl)-1,1'-biphenyl or 4-biphenylcarboxaldehyde, depending on the synthetic route.
-
Unreacted Methylamine: This is volatile and usually removed during solvent evaporation, but its salts may persist.[5]
-
Over-Alkylation Byproduct: Formation of a quaternary ammonium salt if a benzyl halide is used as the alkylating agent.[6]
-
Reductive Amination Byproducts: If this route is used, impurities like the corresponding alcohol (from over-reduction of the aldehyde) or the starting aldehyde may be present.
-
Oxidation/Degradation Products: Amines, especially secondary ones, can be susceptible to air oxidation over time, often resulting in colored impurities.[7] The formation of N-nitrosamines is also a potential concern if nitrite sources are present under acidic conditions.[8][9]
Q3: My purified compound is a pale yellow/brown solid, not white. What causes this and how can I prevent it?
This discoloration is almost always due to the slow air oxidation of the amine functional group.[7] While often a minor impurity by mass, it is highly colored.
-
Prevention: During workup and storage, handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible. Store the final product in a sealed vial, protected from light and air, preferably at a low temperature.
-
Removal: A final recrystallization step can often yield a colorless solid from a discolored batch. Alternatively, filtering a solution of the compound through a small plug of activated carbon can sometimes remove colored impurities, though this may lead to some product loss.
Q4: When should I choose recrystallization over chromatography?
Chromatography and recrystallization are complementary, not mutually exclusive.
-
Use Column Chromatography when you have a complex mixture with multiple components or when impurities have similar polarities to your product.[10] It is a separation technique.
-
Use Recrystallization when your product is already substantially pure (>90%) and you need to remove small amounts of remaining impurities.[11] It is a final polishing technique that relies on differences in solubility.[11] Attempting to recrystallize a very crude mixture often results in "oiling out" or co-precipitation of impurities.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during purification experiments.
Chromatography Issues
Q: My compound is streaking badly on my TLC plate and column (tailing). What should I do?
This is the most common issue when purifying amines on standard silica gel.
-
Cause: Silica gel is weakly acidic (due to surface silanol groups), while your N-methylamine derivative is basic (predicted pKa ≈ 9.8).[3] This strong interaction causes the compound to "stick" to the stationary phase, leading to poor separation and band tailing.
-
Solution: Add a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (Et₃N) at a concentration of 0.5-1% by volume. Alternatively, a 1% solution of ammonium hydroxide in methanol can be used as part of a more polar solvent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide). This neutralizes the acidic sites on the silica, allowing your amine to travel smoothly.
Caption: Decision process for resolving amine tailing on silica gel.
Q: I can't separate my product from a close-running impurity. How can I improve the separation (resolution)?
Poor resolution is common. Here are several strategies, from easiest to most complex:
-
Optimize the Eluent: If you are using a standard system like Hexanes/Ethyl Acetate, switch to a solvent system with different chemical properties, such as Dichloromethane/Methanol or Toluene/Acetone. This can alter the selectivity of the separation.
-
Use a Finer Mesh Silica: Switching from standard flash silica (e.g., 40-63 µm) to a smaller particle size (e.g., 25-40 µm) can increase column efficiency and improve resolution, though it will require higher pressure.
-
Change the Stationary Phase: If optimization on silica fails, consider alumina (which is available in neutral, basic, or acidic grades; basic or neutral would be appropriate here).[10] For very difficult separations, reversed-phase chromatography (using a C18 or Biphenyl stationary phase) offers a completely different selectivity mechanism.[12][13]
Q: My compound seems to be decomposing on the column. What are my options?
If you notice new spots appearing on TLC after spotting your pure compound on a plate and letting it sit, or if your column recovery is very low, your compound may be unstable on silica.[14]
-
Solution 1: Deactivate the Silica: Before packing your column, you can rinse the silica gel with your eluent system containing 1% triethylamine to pre-neutralize it.
-
Solution 2: Switch to Alumina: Alumina is generally less harsh than silica gel and can be a good alternative for acid-sensitive compounds.[14]
-
Solution 3: Work Quickly and Cold: If possible, run the column quickly and consider packing and running it in a cold room to minimize the contact time and thermal stress on the compound.
Recrystallization Issues
Q: My compound "oiled out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the compound's solubility limit is exceeded while it is still above its melting point, or if the solution cools too quickly.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10%) more of the hot solvent to make the solution slightly less saturated. Then, ensure the flask is allowed to cool very slowly to room temperature, perhaps by insulating it with glass wool or placing it in a warm water bath that is allowed to cool. Slow cooling is crucial for forming pure, well-defined crystals.[11]
Q: I've cooled my solution, but no crystals have formed. What should I do?
This indicates your solution is not supersaturated enough, or nucleation has not started.
-
Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Add a Seed Crystal: If you have a tiny crystal of the pure product from a previous batch, add it to the solution to initiate crystallization.
-
Reduce Solubility: If the above fails, you can either (a) slowly evaporate some of the solvent to increase the concentration or (b) add a miscible "anti-solvent" dropwise—a solvent in which your compound is insoluble (e.g., adding water to an ethanol solution or hexane to a dichloromethane solution).[15]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes a standard silica gel column.
-
Eluent Preparation: Based on TLC analysis, prepare an appropriate eluent system (e.g., 8:2 Hexanes:Ethyl Acetate). Crucially, add 0.5-1% triethylamine (Et₃N) by volume to this mixture.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your prepared eluent. Ensure the silica bed is well-settled and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica, evaporate the solvent until a free-flowing powder is obtained, and carefully load this powder onto the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions. Use gentle air pressure to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
This is an excellent first-pass purification to remove neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract it three times with 1 M hydrochloric acid (HCl). The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt. Neutral impurities will remain in the organic layer.
-
Basification: Combine the aqueous layers in a clean flask or beaker and cool in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution is basic (pH > 10, check with pH paper). You should see the free amine product precipitate or form an oil.
-
Back Extraction: Transfer the basified aqueous mixture to a clean separatory funnel and extract it three times with fresh DCM or EtOAc. The neutral amine product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the product.
Protocol 3: Purification by Recrystallization
This protocol is for the final polishing of a mostly pure product.
-
Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[11] For this compound, polar protic solvents like Ethanol or Isopropanol are good starting points.[15]
-
Dissolution: Place the solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor. Dry the crystals under vacuum to remove all traces of solvent.
Section 4: Data Summary
Table 1: Properties of Common Purification Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Primary Use Case |
| n-Hexane | 0.1 | 69 | Chromatography (non-polar component) |
| Ethyl Acetate | 4.4 | 77 | Chromatography (polar component) |
| Dichloromethane | 3.1 | 40 | Chromatography, Extraction |
| Methanol | 5.1 | 65 | Chromatography (highly polar), Recrystallization |
| Ethanol | 4.3 | 78 | Recrystallization |
| Isopropanol | 3.9 | 82 | Recrystallization |
| Triethylamine | 1.8 | 89 | Basic modifier for chromatography |
References
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. labsolu.ca [labsolu.ca]
- 3. guidechem.com [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 7. chembk.com [chembk.com]
- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Why Biphenyl is a very interesting primary choice as stationary phase in LC. [discover.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Chromatography [chem.rochester.edu]
- 15. CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Welcome to the technical support guide for the synthesis of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important secondary amine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental issues, explain the underlying chemical principles, and provide actionable protocols.
I. Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two common pathways: Reductive Amination and Direct N-Alkylation . Each method has its advantages and a unique profile of potential byproducts. This guide is structured to address the challenges specific to each route.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to this compound.
II. Troubleshooting Guide: Reductive Amination Route
Reductive amination is a favored method due to its high selectivity and milder conditions, typically proceeding in a one-pot fashion.[1] It involves the condensation of 4-biphenylcarboxaldehyde with methylamine to form an imine intermediate, which is then reduced to the target secondary amine.[1][2]
Frequently Asked Questions (FAQs)
Question 1: My reaction yields are low, and I've isolated a significant amount of (1,1'-biphenyl-4-yl)methanol. What went wrong?
Answer:
This is a classic case of premature reduction of the starting aldehyde. It occurs when the reducing agent reacts with the aldehyde carbonyl group faster than the aldehyde condenses with methylamine to form the imine.[2]
Causality:
-
Reducing Agent Reactivity: Standard sodium borohydride (NaBH₄) can reduce aldehydes, especially under neutral or slightly acidic conditions.[2]
-
Slow Imine Formation: The equilibrium between the aldehyde/amine and the imine might not favor the imine, particularly if water is not effectively removed from the reaction.[1]
Troubleshooting & Mitigation:
-
Choice of Reducing Agent: Switch to a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose as it is milder and highly effective for reductive aminations.[3]
-
Control pH: Maintain a mildly acidic pH (typically 5-6) by adding a small amount of acetic acid. This catalyzes imine formation and ensures the presence of the more readily reducible iminium ion.[3]
-
Sequential Addition: Allow the aldehyde and methylamine to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before introducing the reducing agent.
Protocol: Optimized Reductive Amination using NaBH(OAc)₃
-
To a solution of 4-biphenylcarboxaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add methylamine (1.1-1.5 eq, often as a solution in THF or ethanol).
-
Add acetic acid (1.0-1.2 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15 minutes, monitoring for any temperature increase.
-
Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.
-
Proceed with an aqueous workup (see Section IV).
Question 2: My final product is contaminated with a higher molecular weight impurity. Mass spectrometry suggests a di-alkylation product. How can I prevent this?
Answer:
You are likely observing the formation of the tertiary amine, N,N-bis(1,1'-biphenyl-4-ylmethyl)-N-methylamine . This occurs when the desired secondary amine product, being more nucleophilic than methylamine, competes with methylamine to react with the remaining 4-biphenylcarboxaldehyde.[3][4]
Diagram: Formation of Over-Alkylation Byproduct
Caption: Pathway to the tertiary amine byproduct.
Troubleshooting & Mitigation:
-
Stoichiometry Control: Use a slight excess of methylamine (1.5-2.0 eq) to outcompete the secondary amine product for the aldehyde.
-
Slow Aldehyde Addition: If the issue persists, consider adding the 4-biphenylcarboxaldehyde solution slowly over several hours to a solution of methylamine and the reducing agent. This keeps the aldehyde concentration low, favoring the reaction with the more abundant methylamine.
-
Purification: This byproduct can typically be separated from the desired product using silica gel column chromatography (see Section IV).
| Byproduct Name | Structure | Common Cause | Mitigation Strategy |
| (1,1'-biphenyl-4-yl)methanol | C₁₃H₁₂O | Premature aldehyde reduction | Use NaBH(OAc)₃; control pH |
| N,N-bis(1,1'-biphenyl-4-ylmethyl)-N-methylamine | C₂₈H₂₇N | Over-alkylation of product | Use excess methylamine; slow aldehyde addition |
| N-(1,1'-biphenyl-4-ylmethylidene)-N-methylamine | C₁₄H₁₃N | Incomplete reduction | Increase reaction time or reductant amount |
III. Troubleshooting Guide: N-Alkylation Route
Direct N-alkylation involves the reaction of methylamine with a 4-(halomethyl)-1,1'-biphenyl, typically the chloride or bromide, in the presence of a base. While straightforward, this method is notoriously prone to over-alkylation.[5][6]
Frequently Asked Questions (FAQs)
Question 1: My reaction is producing a complex mixture of secondary, tertiary, and possibly quaternary ammonium salts. How can I achieve selective mono-alkylation?
Answer:
This is the primary drawback of direct amine alkylation. The product, this compound, is more nucleophilic than the starting methylamine, leading to a "runaway" reaction where it reacts with the alkyl halide to form the tertiary amine. This tertiary amine can further react to form a quaternary ammonium salt.[5][7]
Causality:
-
Increased Nucleophilicity: Alkyl groups are electron-donating, making the nitrogen atom of the secondary amine product more electron-rich and thus more nucleophilic than that of methylamine.
-
Reaction Conditions: Using stoichiometric amounts of amine and alkyl halide almost guarantees a mixture of products.
Troubleshooting & Mitigation:
-
Use Large Excess of Amine: The most common strategy is to use a large excess of methylamine (5-10 equivalents or more). This ensures that the 4-(halomethyl)-1,1'-biphenyl is statistically more likely to encounter a molecule of methylamine than the secondary amine product.[6]
-
Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base). This base will neutralize the H-X formed during the reaction without competing as a nucleophile, and it helps suppress the formation of quaternary ammonium salts.[8]
-
Alternative Synthetic Route: If selectivity remains an issue, reductive amination is the superior method for producing secondary amines with high purity.[2][3]
Question 2: I observe (1,1'-biphenyl-4-yl)methanol as a byproduct in my N-alkylation reaction. Where is it coming from?
Answer:
The presence of (1,1'-biphenyl-4-yl)methanol indicates hydrolysis of your starting material, 4-(halomethyl)-1,1'-biphenyl.
Causality:
-
Presence of Water: The halide is a good leaving group, and if water is present in your solvents or reagents, it can act as a nucleophile in an Sₙ1 or Sₙ2 reaction to displace the halide, forming the corresponding benzyl alcohol.[9]
-
Basic Conditions: Basic conditions can sometimes promote this hydrolysis.
Troubleshooting & Mitigation:
-
Use Anhydrous Conditions: Ensure all solvents (e.g., THF, acetonitrile) and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Purification: This alcohol byproduct is more polar than the desired amine and can be readily separated by silica gel column chromatography.
| Byproduct Name | Structure | Common Cause | Mitigation Strategy |
| N,N-bis(1,1'-biphenyl-4-ylmethyl)-N-methylamine | C₂₈H₂₇N | Over-alkylation | Use large excess of methylamine |
| Quaternary Ammonium Salt | C₄₂H₄₀N⁺X⁻ | Over-alkylation | Use hindered base (DIPEA); excess methylamine |
| (1,1'-biphenyl-4-yl)methanol | C₁₃H₁₂O | Hydrolysis of starting material | Use anhydrous conditions |
IV. General Purification Protocols
Regardless of the synthetic route, a robust purification strategy is essential to isolate this compound in high purity.
Protocol 1: Aqueous Workup and Liquid-Liquid Extraction
This procedure is designed to remove inorganic salts, water-soluble reagents, and to separate the basic amine product from neutral or acidic impurities.
-
Quench the reaction mixture by carefully adding a saturated aqueous solution of NaHCO₃ or a dilute (1M) NaOH solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x volumes).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most effective method for separating the desired secondary amine from non-polar starting materials and more polar byproducts like the tertiary amine and alcohol.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or dichloromethane.
-
Column Packing: Pack a silica gel column with an appropriate non-polar solvent system (e.g., Hexane/Ethyl Acetate).
-
Loading: Load the sample onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A typical gradient might be from 95:5 to 80:20 Hexane:Ethyl Acetate. Adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent the amine from tailing on the acidic silica gel.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Acid Salt Formation
This is an excellent method for purifying amines and removing non-basic impurities.[10]
-
Dissolve the crude amine product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
-
The amine hydrochloride salt will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration and wash it with cold diethyl ether.
-
To recover the free amine, suspend the salt in water or brine and add a base (e.g., 2M NaOH) until the pH is >10.
-
Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the purified product.
V. References
-
Myers, A. G. Reductive Amination Protocol. Harvard University Chemistry Handouts. [Link]
-
Zhang, Y., et al. (2020). Self-Limiting Alkylation of N-Aminopyridinium Salts Enables Selective Synthesis of Secondary Amines. Journal of the American Chemical Society.
-
Wikipedia. Reductive amination. [Link]
-
Alinezhad, H., et al. (2013). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. ResearchGate.
-
PrepChem. Preparation of N-isopropyl-N-methylbenzylamine. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
SIELC Technologies. N-Methylbenzylamine. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reddit. How to purify Benzylamine? r/OrganicChemistry. [Link]
-
Ohshima, T., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
-
Zeynizadeh, B., & Rahmani, S. (2015). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online.
-
Reddy, P. G., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry.
-
Pelletier, G., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. ResearchGate.
-
LibreTexts Chemistry. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: Stability of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine in Solution
Introduction: Welcome to the technical support guide for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine (CAS: 110931-72-1). This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. Ensuring the stability of this secondary benzylic amine in solution is paramount for achieving reproducible and reliable results. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols based on established scientific principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling, storage, and inherent stability of this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily influenced by a combination of chemical and environmental factors:
-
pH: As a secondary amine with a predicted pKa of its conjugate acid around 9.80, the ionization state is highly pH-dependent.[1] Extreme pH conditions, both acidic and basic, can catalyze degradation.[2][3]
-
Oxidation: The benzylic C-H bond and the lone pair of electrons on the nitrogen atom are susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or other oxidizing agents. Aromatic amines are known to be prone to oxidation.[4]
-
Light: The biphenyl aromatic system can absorb UV light, potentially leading to photodegradation. It is crucial to protect solutions from light to maintain integrity.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. Therefore, proper temperature control is essential for both short-term and long-term storage.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while the purity of the solvent is critical to avoid introducing catalytic impurities (e.g., metal ions, peroxides).
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure maximum stability, solutions of this compound should be stored with the following precautions:
-
Temperature: For long-term storage, solutions should be stored at ≤ -20°C. For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable.
-
Atmosphere: Overlaying the solution with an inert gas (e.g., argon or nitrogen) before sealing the container is highly recommended to minimize oxidative degradation.
-
Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric oxygen and moisture.[5]
Q3: Which solvents are most suitable for preparing stable stock solutions?
For a stock solution, a high-purity, anhydrous aprotic solvent is recommended.
-
Recommended: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or ethanol.
-
Aqueous Solutions: When preparing aqueous buffers for experiments, it is advisable to prepare the stock solution in DMSO and perform a final dilution into the aqueous buffer immediately before use. The stability in aqueous media is generally lower and highly dependent on pH.
Q4: What are the likely degradation pathways for this molecule?
While specific degradation products must be identified experimentally, the chemical structure suggests two primary degradation pathways:
-
Oxidation: This is a major concern for benzylic amines. Oxidation can occur at the nitrogen atom or the benzylic carbon. Potential products could include the corresponding N-oxide, imine, or cleavage products resulting from dealkylation.
-
Photodegradation: The biphenyl moiety is a chromophore that can absorb light energy, leading to the formation of reactive species that degrade the molecule.
The diagram below illustrates these conceptual pathways.
Caption: Potential degradation pathways for the parent compound.
Q5: How can I monitor the stability of my solution over time?
The most reliable way is by using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of the parent compound's concentration over time.[6] Regular analysis of a stored solution against a freshly prepared standard will reveal any decrease in concentration.
Section 2: Troubleshooting Guide
This section is formatted to help you diagnose and solve specific experimental problems related to solution instability.
Problem: I am observing a progressive decrease in the concentration of my compound in an aqueous buffer over the course of an experiment.
Caption: Troubleshooting workflow for concentration loss in solution.
-
Detailed Explanation & Solution:
-
Oxidative Degradation: This is a highly probable cause. The amine functionality is susceptible to oxidation by dissolved oxygen in your buffer.
-
Causality: Atmospheric oxygen has a certain solubility in aqueous solutions. In the absence of protective measures, this dissolved oxygen can react with and degrade your compound over time, especially if catalyzed by trace metal impurities.
-
Solution: Prepare all aqueous buffers using high-purity water that has been degassed by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes. If possible, conduct your experiment under an inert atmosphere. For long-term experiments, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), but first verify it does not interfere with your assay.
-
-
pH-Mediated Instability: The stability of amines is often represented by a U-shaped or V-shaped curve on a pH-rate profile, with a specific pH range of maximum stability.[2] Deviating from this optimal range can dramatically increase the degradation rate.
-
Causality: Both hydronium ions (in acidic solution) and hydroxide ions (in basic solution) can act as catalysts for degradation reactions.[3]
-
Solution: Conduct a simple pH stability study. Prepare your solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the concentration over 24-48 hours using HPLC. This will identify the pH at which your compound is most stable for your experimental duration.
-
-
Adsorption to Container: At low concentrations, a significant percentage of the compound can be lost through non-specific binding to the surfaces of storage containers (e.g., glass or plastic vials).
-
Causality: The compound may have an affinity for the container surface, leading to its removal from the solution phase and an apparent decrease in concentration when the solution is analyzed.
-
Solution: Test for recovery from different types of containers (e.g., standard glass, silanized glass, polypropylene). Prepare a known concentration, store it for a set period, and then quantify the amount remaining in solution. If adsorption is significant, switching to a more inert container type is necessary.
-
-
Problem: My HPLC analysis shows new, unexpected peaks after preparing my sample in solution.
-
Diagnosis: The appearance of new peaks that grow over time is a classic sign of chemical degradation. These peaks represent the degradation products. The primary goal is to identify these degradants and confirm that your analytical method can resolve them from the parent peak.
-
Solution: Perform a Forced Degradation Study.
-
Causality: A forced degradation (or stress testing) study intentionally degrades the compound under harsh conditions to rapidly generate the likely degradation products.[6][7] This allows you to "fingerprint" the potential impurities that might arise under normal storage or experimental conditions. It is a requirement for developing a validated stability-indicating method.[8]
-
Action: Expose your compound to the stress conditions outlined in Protocol 3.2 . Analyze the stressed samples by HPLC-UV and ideally by LC-MS to identify the masses of the new peaks. This information is critical for elucidating the structure of the degradation products.[9]
-
Section 3: Protocols & Methodologies
Protocol 3.1: General Handling and Stock Solution Preparation
This protocol ensures the initial integrity of the compound.
-
Material Handling: Allow the solid compound to equilibrate to room temperature in a desiccator before opening the container to prevent condensation of atmospheric moisture.
-
Solvent Selection: Use anhydrous, high-purity DMSO for the primary stock solution.
-
Preparation: a. Weigh the required amount of this compound in a clean, dry vial. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). c. Mix thoroughly by vortexing until all solid is dissolved.
-
Storage: a. Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials. b. Purge the headspace of each vial with argon or nitrogen gas for 15-30 seconds before sealing tightly. c. Store the aliquots at -20°C or below.
Protocol 3.2: Conducting a Forced Degradation Study
This protocol uses standard ICH guideline conditions to investigate degradation pathways.[6][8] The goal is to achieve 5-20% degradation of the parent compound.[7]
Caption: Experimental workflow for a forced degradation study.
-
Preparation: Prepare a solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile/water (50:50).
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot of the stock to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to an aliquot. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the solution at 60°C, protected from light.
-
Photolytic Degradation: Expose an aliquot to a calibrated light source as specified in ICH guideline Q1B. Include a dark control.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize if necessary (for acid/base samples), and analyze immediately by a stability-indicating HPLC method.
| Stress Condition | Reagent | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2 - 24 hours |
| Thermal | None | 60°C | 24 - 72 hours |
| Photolytic | Light Source | Room Temp | Per ICH Q1B |
| Table 1: Recommended starting conditions for a forced degradation study. |
Protocol 3.3: Example Stability-Indicating HPLC-UV Method
This is a starting point for method development. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or lambda max of the biphenyl chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Rationale: The acidic mobile phase (formic acid) helps to protonate the amine, leading to better peak shape on silica-based C18 columns. A gradient elution is necessary to separate the parent compound from potentially more or less polar degradation products.
Section 4: References
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
-
Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
OSHA. (1992). N-Phenyl-1-naphthylamine, N-Phenyl-2-naphthylamine. Retrieved from [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-24. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Gaudreau, T. M., et al. (1994). Qualification testing of three advanced amines for secondary-system pH control in once-through steam generator plants. Final report. (Technical Report). OSTI.GOV. Retrieved from [Link]
-
Slideshare. (n.d.). pH stability profile. Retrieved from [Link]
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. Retrieved from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pH stability profile | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. echemi.com [echemi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scispace.com [scispace.com]
- 9. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Strategies for Improving the Solubility of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to explain the scientific principles behind these methods to empower you to make informed decisions during your experiments.
Compound Overview: Understanding the Challenge
This compound possesses a chemical structure that inherently leads to poor aqueous solubility. It is characterized by a large, nonpolar biphenyl group, which is highly hydrophobic. This is coupled with a secondary amine group, which is basic and provides a crucial handle for solubility enhancement. The predicted pKa of this amine is approximately 9.80, indicating it will be protonated and positively charged at a pH significantly below this value[1]. Understanding this structure is key to overcoming solubility issues.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Predicted pKa | 9.80 ± 0.10 | [1] |
| Predicted Boiling Point | ~314.9 °C at 760 mmHg | [2][3] |
Part 1: Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my neutral aqueous buffer (e.g., PBS pH 7.4), but it won't dissolve. Why?
A1: This is expected behavior. The compound's large biphenyl structure makes it very hydrophobic, or "water-fearing." At neutral pH, the secondary amine group (with a pKa of ~9.8) is mostly in its neutral, uncharged "free base" form. Uncharged organic molecules with significant nonpolar surface area are typically insoluble in water[4]. To achieve aqueous solubility, you must address the hydrophobicity, typically by ionizing the molecule.
Q2: What is the most straightforward first step to try for aqueous solubilization?
A2: The most direct method is pH adjustment . Since your compound is basic, lowering the pH of your aqueous solution will protonate the amine group, forming a positively charged ammonium salt[5][6]. This charged species is significantly more polar and, therefore, more soluble in water[7][8]. A good starting point is to target a pH at least 2 units below the pKa, for instance, between pH 4 and 6.
Q3: I need to prepare a high-concentration stock solution. What organic solvents are recommended?
A3: For high-concentration stocks, water-miscible organic solvents are the preferred choice. The most common and effective options are:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
These solvents can dissolve nonpolar compounds effectively[]. It is crucial to prepare the stock at a concentration high enough that the final concentration of the organic solvent in your assay is minimal (typically <1%, often <0.1%) to avoid solvent-induced artifacts in biological systems.
Q4: Can I convert the compound into a salt form for long-term storage and easier dissolution?
A4: Absolutely. Converting the free base into a crystalline salt is a standard and highly effective pharmaceutical technique to improve solubility and handling properties[6][7][10]. For a basic compound like this, forming a hydrochloride (HCl) salt is a common and effective strategy. The resulting salt will be a solid that is often more readily wetted and dissolved in aqueous media than the parent free base.
Q5: When should I consider more advanced methods like co-solvents or cyclodextrins?
A5: Consider these methods when pH adjustment is not feasible or sufficient.
-
Co-solvents (e.g., polyethylene glycol 400, propylene glycol) are used when you need to increase the solubility of the neutral form of the drug in an aqueous vehicle, or when pH modification is incompatible with your experimental system[][11][12].
-
Cyclodextrins are an excellent choice when even trace amounts of organic solvents must be avoided[13][14][15][16]. They work by encapsulating the hydrophobic part of your compound in their central cavity, presenting a hydrophilic exterior to the water, thereby forming a soluble inclusion complex[13][15][16].
Part 2: Troubleshooting Guides & In-Depth Protocols
Guide 1: Solubility Enhancement by pH Adjustment
This is the primary method for ionizable basic compounds. The principle is governed by the Henderson-Hasselbalch equation, which dictates that as the pH of the solution decreases, the equilibrium will shift to favor the protonated (charged and more soluble) form of the amine.
-
Weigh Compound: Accurately weigh the required amount of this compound free base.
-
Create a Suspension: Add the compound to your desired aqueous buffer (e.g., saline or a non-phosphate buffer like MES or HEPES if precipitation of phosphate salts is a concern). The compound will not dissolve and will form a suspension.
-
Acid Titration: While stirring vigorously, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.
-
Monitor Dissolution: Continue adding acid and monitor the solution. As the pH drops, the solid will begin to dissolve. Use a calibrated pH meter to track the pH.
-
Achieve Complete Dissolution: The point at which the solution becomes clear indicates that the compound has fully dissolved. Note the pH.
-
Final pH Adjustment: If necessary, you can carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH), but be cautious. If you raise the pH too close to the pKa, the compound may precipitate. It is critical to stay in a pH range where the compound remains soluble.
-
Validation: Always perform a visual check for precipitation before using the solution. The final pH must be compatible with your assay system.
Caption: Workflow for solubilizing a basic compound using pH adjustment.
Guide 2: Utilizing Co-Solvent Systems
Co-solvents are organic solvents that are miscible with water and can increase the solubility of nonpolar solutes by reducing the polarity of the aqueous environment[][11]. This is a practical method for creating concentrated stock solutions.
-
Select a Co-solvent: DMSO is a powerful and common choice. For less cellular toxicity, consider PEG 400 or ethanol.
-
Prepare Concentrated Stock: Dissolve this compound in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or vortexing can assist dissolution.
-
Prepare Working Solution: Dilute the stock solution into your final aqueous assay buffer. It is critical to add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously to promote rapid dispersion and prevent precipitation.
-
Final Concentration Check: Ensure the final concentration of the co-solvent is low and has been validated not to interfere with your experiment. For cell-based assays, DMSO is often kept below 0.5%.
| Co-Solvent | Key Properties & Considerations |
| DMSO | Excellent solubilizing power. Can be toxic to some cells at >0.5%. |
| Ethanol | Less toxic than DMSO. Can sometimes cause protein precipitation at higher concentrations. |
| PEG 400 | A non-toxic polymer widely used in formulations. Good for in-vivo studies. |
| Propylene Glycol | Another low-toxicity co-solvent common in pharmaceutical preparations. |
Guide 3: Decision Framework & Salt Formation
Choosing the right strategy depends on your experimental needs. This decision tree can guide your choice.
Caption: Decision tree for selecting a solubilization strategy.
-
Dissolve the free base in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., diethyl ether, ethyl acetate).
-
Slowly add a stoichiometric amount (1 equivalent) of HCl dissolved in a compatible solvent (e.g., HCl in diethyl ether).
-
Stir the mixture. The hydrochloride salt, being less soluble in the organic solvent, will typically precipitate out.
-
Collect the solid precipitate by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
Confirm salt formation via analytical methods (e.g., melting point, IR spectroscopy). The resulting salt should exhibit significantly improved aqueous solubility.
References
- Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- SciSpace. (n.d.).
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ResearchGate. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Alfa Chemistry. (n.d.). Amine Salts.
- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
- BOC Sciences. (n.d.).
- Wikipedia. (n.d.). Cosolvent.
- Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Guidechem. (n.d.). This compound 110931-72-1 wiki.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- LabSolutions. (n.d.). N-(1,1′-biphenyl-4-ylmethyl)-N-methylamine.
- Khan Academy. (n.d.). pH and solubility.
- LabSolutions. (n.d.). N-(1,1′-biphenyl-4-ylmethyl)-N-methylamine.
Sources
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- 16. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine Synthesis
Welcome to the dedicated technical support guide for the synthesis and reaction condition optimization of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-tested insights and troubleshoot common challenges encountered during the synthesis of this important secondary amine intermediate. The following information is structured in a practical question-and-answer format to address specific experimental issues directly.
Section 1: Strategic Synthesis Planning - FAQs
Before initiating any synthesis, selecting the appropriate pathway is critical for success. The two primary routes to this compound each have distinct advantages and potential pitfalls.
Q1: What are the main synthetic routes to prepare this compound, and which one should I choose?
A1: There are two principal strategies for synthesizing this target molecule: Reductive Amination and Direct N-Alkylation . The best choice depends on the availability of starting materials, desired selectivity, and scale.
-
Reductive Amination: This is often the preferred method for its high selectivity and operational simplicity.[1][2] The reaction proceeds by forming an imine intermediate between 4-biphenylcarboxaldehyde and methylamine, which is then reduced in situ to the target secondary amine. This route minimizes the risk of over-alkylation.[3][4]
-
Direct N-Alkylation: This route involves reacting 4-phenylbenzylamine with a methylating agent (e.g., methyl iodide). While seemingly straightforward, this method is prone to a significant side reaction: over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of the undesired tertiary amine, N-(1,1'-biphenyl-4-ylmethyl)-N,N-dimethylamine.[5] Controlling this requires careful management of stoichiometry and reaction conditions.
Recommendation: For most lab-scale syntheses where selectivity is paramount, Reductive Amination is the superior choice . It is generally a one-pot reaction that offers better control and higher yields of the desired secondary amine.[6]
Section 2: Troubleshooting Guide for Common Issues
This section addresses the most frequent problems encountered during synthesis.
Issue Cluster 1: Low Yield & Incomplete Reactions
Q2: My reductive amination reaction is sluggish and gives a low yield. The TLC plate shows a lot of unreacted aldehyde. What's wrong?
A2: This is a classic issue in reductive amination, typically pointing to problems with imine formation or the reduction step.
-
Cause 1: Inefficient Imine Formation. The equilibrium between the aldehyde/amine and the imine can be unfavorable.[1] Water is a byproduct of imine formation; its presence can push the equilibrium back towards the starting materials.
-
Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester water and drive imine formation forward. For less reactive substrates, a Lewis acid catalyst like Ti(iPrO)₄ or ZnCl₂ can be added to activate the aldehyde.[7]
-
-
Cause 2: Suboptimal pH. The reaction is pH-sensitive. The formation of the iminium ion, the species that is actually reduced, requires a weakly acidic environment (typically pH 4-6). If the medium is too basic, imine formation is slow. If it's too acidic, the starting methylamine will be protonated and become non-nucleophilic.
-
Solution: Add a small amount of acetic acid (AcOH) to catalyze imine formation, especially when using sodium triacetoxyborohydride (STAB), which is compatible with mild acid.
-
-
Cause 3: Inactive Reducing Agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is sensitive to water and can degrade upon improper storage.[7] Sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol if added before imine formation is complete.[7]
-
Solution: Always use a fresh, properly stored bottle of STAB. If using NaBH₄, ensure the imine has fully formed before adding the reducing agent (allow the aldehyde and amine to stir for 1-2 hours before addition).
-
Q3: I'm attempting the direct N-alkylation of 4-phenylbenzylamine, but the reaction won't go to completion. How can I drive it forward?
A3: Incomplete N-alkylation often stems from issues with the base, solvent, or alkylating agent.
-
Cause 1: Insufficiently Strong or Soluble Base. An inorganic base like potassium carbonate (K₂CO₃) is commonly used, but its low solubility in organic solvents can limit the reaction rate.[8]
-
Cause 2: Poor Leaving Group. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a methyl chloride, the reaction will be significantly slower than with methyl iodide.
-
Solution: If possible, use a more reactive methylating agent like methyl iodide or dimethyl sulfate. If using a less reactive halide, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can facilitate the reaction via an in situ Finkelstein reaction.
-
-
Cause 3: Inadequate Temperature. Some N-alkylation reactions require heat to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature (e.g., to 60-80 °C) while carefully monitoring for side product formation by TLC.[5]
-
Issue Cluster 2: Side Product Formation
Q4: My main impurity is the tertiary amine, N-(1,1'-biphenyl-4-ylmethyl)-N,N-dimethylamine. How do I prevent this over-methylation?
A4: This is the most common side reaction in this synthesis. The secondary amine product is often a stronger nucleophile than the primary amine starting material, making it susceptible to a second methylation.[5]
-
Solution 1: Control Stoichiometry. Use a slight excess of the primary amine (4-phenylbenzylamine) relative to the methylating agent. This statistically favors mono-methylation. Conversely, an excess of the alkylating agent will strongly favor di-alkylation.[5]
-
Solution 2: Slow Addition. Add the methylating agent dropwise over a prolonged period. This keeps the instantaneous concentration of the alkylating agent low, reducing the chance of the product reacting a second time before the starting material is consumed.
-
Solution 3: Use the Eschweiler-Clarke Reaction. This is a classical and highly effective method for selectively methylating primary or secondary amines to the next stage without forming quaternary ammonium salts.[12] It uses formaldehyde as the carbon source and formic acid as the reducing agent. The reaction is irreversible due to the formation of CO₂ gas and reliably stops at the tertiary amine stage when starting from a secondary amine, or in this case, produces the desired secondary amine from the primary amine without significant over-methylation.[12]
Q5: My crude product from the reductive amination shows a significant amount of 4-biphenylmethanol. What went wrong?
A5: This indicates that your reducing agent has reduced the starting aldehyde directly to its corresponding alcohol.
-
Cause: This typically happens when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄) under conditions where imine formation is slow.[7] NaBH₄ is capable of reducing both aldehydes and imines. If the imine is not present in sufficient concentration, the aldehyde will be reduced instead.
-
Solution:
-
Switch to a selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is a weaker reductant that preferentially reduces the protonated imine (iminium ion) over the aldehyde.[1]
-
Use a two-step, one-pot procedure. If you must use NaBH₄, first stir the 4-biphenylcarboxaldehyde and methylamine (with a catalytic amount of acetic acid) in a solvent like methanol for 1-2 hours to ensure maximum imine formation. Only then, cool the reaction and add the NaBH₄ in portions.
-
-
Section 3: Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This method is highly recommended for its selectivity and reliability.
-
Reaction Setup: To a round-bottom flask, add 4-biphenylcarboxaldehyde (1.0 eq) and dissolve it in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add a solution of methylamine (1.2-1.5 eq, e.g., 40% in H₂O or 2.0 M in THF).
-
Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Selective N-Methylation via Eschweiler-Clarke Reaction
This is an excellent alternative to direct alkylation with methyl halides to avoid over-methylation.[12]
-
Reaction Setup: In a round-bottom flask, combine 4-phenylbenzylamine (1.0 eq), aqueous formaldehyde (37% solution, 2.5 eq), and formic acid (98-100%, 2.5 eq).
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath to 90-100 °C. Caution: Vigorous CO₂ evolution will occur. The reaction is typically complete when gas evolution ceases (2-6 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting primary amine.
-
Work-up: Cool the reaction mixture to room temperature and make it basic (pH > 10) by the slow, careful addition of an aqueous NaOH solution (e.g., 4 M) while cooling in an ice bath.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Section 4: Data & Parameter Summary
| Parameter | Reductive Amination (STAB) | N-Alkylation (Eschweiler-Clarke) |
| Starting Material | 4-Biphenylcarboxaldehyde | 4-Phenylbenzylamine |
| Methyl Source | Methylamine | Formaldehyde |
| Key Reagent | Sodium Triacetoxyborohydride | Formic Acid |
| Typical Solvent | DCE, THF | None (reagents act as solvent) |
| Temperature | Room Temperature | 90-100 °C |
| Key Advantage | High selectivity, mild conditions | Excellent selectivity, avoids over-alkylation |
| Potential Issue | Incomplete imine formation | Vigorous gas evolution, requires basic work-up |
| Typical Yields | 75-95% | 80-98% |
Section 5: Analytical Monitoring
Q6: How can I effectively monitor the reaction progress and determine the purity of my product?
A6: A combination of techniques is ideal for robust reaction monitoring and final product analysis.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method for monitoring reaction progress. Use a suitable mobile phase (e.g., 10-30% ethyl acetate in hexanes) to resolve the starting material, product, and any major byproducts. The product amine will typically have a slightly higher Rf than the starting amine but a lower Rf than the starting aldehyde.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by checking for the expected mass-to-charge ratio (m/z) of the product and helps identify impurities. It is invaluable for troubleshooting, as it can identify the masses of side products like the over-methylated tertiary amine or the reduced alcohol.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product. For ¹H NMR, look for the appearance of the N-methyl singlet (typically around 2.2-2.5 ppm) and the disappearance of the primary amine -NH₂ protons.[14]
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
- BenchChem. (n.d.). Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.
- Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers Media S.A.
- National Institutes of Health. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC.
- The Hive. (2004). reductive amination w/ n-methyl benzylamine- help! Hive Methods Discourse.
- Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies. Elsevier.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Sciencemadness.org. (2022).
- Reddit. (2021).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- Wikipedia. (n.d.). Eschweiler–Clarke reaction.
- ChemRxiv. (2021).
- ResearchGate. (2017). Synthesis of pharmaceutical N, N-(di)
- ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
- BenchChem. (n.d.).
- ResearchGate. (2025). Determination of Rate Constants of N-Alkylation of Primary Amines by H-1 NMR Spectroscopy.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- Guidechem. (n.d.). This compound 110931-72-1 wiki.
- ChemBK. (2024). N-Methyl-4-methoxybenzylamine.
- ResearchGate. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- European Patent Office. (1981). Methylamines purification process.
- Heterocycles. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a.
- Google Patents. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Phenylbenzylamine 97%.
- Biosynth. (n.d.). 4-Methoxy-N-methylbenzylamine.
- PubChem. (n.d.). N-Methyl-4-methylbenzylamine.
- PubChem. (n.d.). N-Methyl-N-phenylbenzylamine.
- PubMed Central. (2022). Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action.
- ResearchGate. (2024). Recent Development in Synthesis of N‐Methylamines with Amines and Methanol.
- Organic Syntheses. (n.d.). Ethylamine, N-methyl-.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2019). Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core.
- Organic Syntheses. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.
- PubMed. (1994). Synthesis of cyclopentano-N-methylphosphatidylethanolamines: aminolysis during the use of methylamine.
- Google Patents. (n.d.).
- UQTR. (2024).
Sources
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Technical Support Center: Navigating N-Methylamine Synthesis & Avoiding Over-Methylation
Welcome to the technical support center for N-methylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of N-methylation. Over-methylation is a persistent challenge in amine synthesis, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired product. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve high selectivity and overcome common hurdles in your experiments.
The Challenge of Over-Methylation
Direct alkylation of primary amines to form secondary amines is often complicated by the fact that the newly formed secondary amine can be more nucleophilic than the starting primary amine. This increased nucleophilicity makes it more reactive towards the methylating agent, leading to the formation of a tertiary amine. This "runaway" reaction can continue, ultimately forming a quaternary ammonium salt, a process known as exhaustive methylation.[1][2] Controlling this process is paramount for a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: My direct methylation of a primary amine with methyl iodide is giving me a mixture of secondary, tertiary, and quaternary salts. How can I improve the selectivity for the secondary amine?
A1: This is a classic problem of over-alkylation.[3][4] Several factors can be adjusted to favor mono-methylation:
-
Stoichiometry: Use a large excess of the primary amine relative to the methyl iodide. This increases the statistical probability of the methyl iodide reacting with the more abundant primary amine.[3]
-
Reaction Conditions: Lowering the reaction temperature can help to control the reaction rate and improve selectivity. Additionally, using a less polar solvent can sometimes disfavor the formation of the charged quaternary ammonium salt.
-
Alternative Methylating Agents: Methyl iodide is a highly reactive methylating agent.[5] Consider switching to a less reactive agent like dimethyl carbonate, which is known for its high selectivity towards mono-N-methylation.[6][7]
Q2: I'm trying the Eschweiler-Clarke reaction to synthesize a tertiary amine, but my yields are low. What could be the issue?
A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is an excellent method for producing tertiary amines without the risk of forming quaternary ammonium salts.[8][9][10][11][12] If you are experiencing low yields, consider the following:
-
Purity of Reagents: Ensure your formaldehyde and formic acid are of high quality. The presence of impurities can interfere with the reaction.
-
Reaction Temperature: The reaction is typically heated to drive it to completion.[10] Ensure your reaction temperature is appropriate for your specific substrate.
-
pH of the Reaction: The mechanism involves the formation of an iminium ion, which is facilitated by the acidic conditions provided by formic acid.[8][9] However, if the conditions are too acidic, it could protonate the starting amine, reducing its nucleophilicity.
Q3: Can I use reductive amination to synthesize a secondary amine from a primary amine?
A3: Absolutely. Reductive amination is a powerful and highly selective method for synthesizing secondary amines and avoids the problem of over-alkylation.[13][14][15] The process involves two main steps in one pot:
-
Formation of an imine from the reaction of a primary amine with an aldehyde or ketone.[13][16]
-
In-situ reduction of the imine to the corresponding secondary amine.
Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3).[13][17]
Troubleshooting Guides
Guide 1: Optimizing Direct N-Methylation with Alkyl Halides
Problem: Poor selectivity and formation of multiple methylated products when using methyl iodide or a similar alkyl halide.
Workflow for Troubleshooting:
A troubleshooting workflow for direct N-methylation.
Step-by-Step Protocol Adjustment:
-
Stoichiometric Control: Begin by adjusting the molar ratio of your reactants. A 5 to 10-fold excess of the primary amine to the methylating agent is a good starting point.
-
Temperature Control: If over-methylation persists, perform the reaction at a lower temperature (e.g., 0°C or even -20°C) to slow down the reaction rates and enhance selectivity.
-
Solvent Screening: The choice of solvent can influence the reaction outcome. Experiment with a range of solvents with varying polarities.
-
Alternative Reagents: If the above adjustments are insufficient, switching to a less reactive and more selective methylating agent is highly recommended. Dimethyl carbonate (DMC) is an excellent "green" alternative that often provides superior mono-methylation selectivity.[6][18][19]
Guide 2: Enhancing Reductive Amination for Secondary Amine Synthesis
Problem: Incomplete reaction or low yield in a one-pot reductive amination procedure.
Workflow for Troubleshooting:
A troubleshooting workflow for reductive amination.
Step-by-Step Protocol for a General Reductive Amination:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the primary amine and the carbonyl compound (aldehyde or ketone) in a suitable solvent (e.g., methanol, dichloroethane).
-
pH Adjustment: If necessary, add a small amount of acetic acid to catalyze imine formation. The optimal pH is typically between 4 and 6.
-
Addition of Reducing Agent: Once imine formation is observed (this can be monitored by techniques like NMR or IR, or often assumed to be in equilibrium), add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to control the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Quench the reaction carefully, followed by an appropriate work-up procedure to isolate the crude product. Purification is typically achieved by column chromatography.[20][21]
Comparative Summary of N-Methylation Methods
| Method | Methylating Agent | Primary Product | Key Advantages | Common Issues & Mitigation |
| Direct Alkylation | Methyl Iodide, Dimethyl Sulfate | Secondary, Tertiary, or Quaternary Amine | Simple procedure. | Prone to over-methylation. Mitigate with excess amine, lower temperature, or less reactive methylating agents.[1][22] |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Tertiary Amine | Does not form quaternary salts, high yields.[9][11] | Substrate sensitivity to acidic conditions. |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine | High selectivity, avoids over-alkylation, one-pot procedure.[13][15] | Requires careful control of pH and reducing agent activity. |
| "Green" Methylation | Dimethyl Carbonate (DMC) | Mono-methylated Amine | High selectivity for mono-methylation, non-toxic, environmentally friendly.[18][19] | May require higher temperatures or catalysts.[5] |
Purification Strategies for Amine Mixtures
Should your reaction still yield a mixture of primary, secondary, and tertiary amines, purification can often be achieved without resorting to column chromatography. A buffer-based extraction procedure can be employed to selectively separate these amines based on their differing basicities.[20][23] This involves a series of extractions at different pH values to isolate each amine component.
References
-
Tundo, P., & Selva, M. (2002). Green organic syntheses: organic carbonates as methylating agents. The Japan Chemical Journal Forum and John Wiley & Sons, Inc.[Link]
-
Sharma, S., Ameta, S. C., & Sharma, V. K. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. IAENG.[Link]
-
da Silva, F. M., Inês, C., de F. S. Dias, A. C., & da Silva, M. F. (2019). Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent. Molecules, 24(21), 3986. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Tundo, P., & Selva, M. (2005). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Bulletin, 54(1), 1-13. [Link]
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Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 239-247. [Link]
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Umar, M., & Luo, Y. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5543. [Link]
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Li, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30151–30162. [Link]
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Wikipedia contributors. (2023, December 27). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Li, H., et al. (2018). Selective N-monomethylation of primary amines. Angewandte Chemie International Edition, 57(40), 13293-13297. [Link]
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Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
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Grokipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
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Norris, J. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Reductive Amination. [Link]
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Sharma, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, 30(26), e202304205. [Link]
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Wang, D., & Astruc, D. (2015). Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 5(1), 77-87. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
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Wikipedia contributors. (2023, December 19). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
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Li, Y., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega, 8(33), 30151–30162. [Link]
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Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
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Wikipedia contributors. (2023, November 29). Amine alkylation. In Wikipedia, The Free Encyclopedia. [Link]
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Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(6), 1203-1207. [Link]
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NROChemistry. (n.d.). Eschweiler-Clarke Reaction. [Link]
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Ma, S., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. [Link]
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Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
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Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Organic Syntheses Procedure. [Link]
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chemistNATE. (2019, July 13). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation) [Video]. YouTube. [Link]
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Yale University Department of Chemistry. (n.d.). The Hofmann Elimination Reaction. [Link]
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Wang, C., et al. (2019). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Scientific Reports, 9, 46767. [Link]
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Sciencemadness Discussion Board. (2007, January 18). methylamine. [Link]
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- Ashina, Y., et al. (1984). U.S. Patent No. 4,485,261. Washington, DC: U.S.
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Technical Support Center: Scaling Up N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine Production
Welcome to the technical support center for the synthesis and scale-up of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine. This guide is designed for researchers, process chemists, and drug development professionals. Here, we move beyond basic protocols to address the nuanced challenges of scaling this synthesis from the bench to pilot plant and beyond. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to ensure a robust and efficient process.
Section 1: Strategic Synthesis Route Selection for Scale-Up
The successful scale-up of this compound hinges on the initial choice of synthetic strategy. While several routes may be viable at the gram scale, only a select few are practical, safe, and economical at the kilogram scale. The two most common industrial approaches are Direct N-Alkylation and Reductive Amination .
Comparative Analysis: N-Alkylation vs. Reductive Amination
| Feature | Direct N-Alkylation | Reductive Amination | Senior Scientist's Recommendation |
| Starting Materials | 4-Phenylbenzyl halide (Br or Cl), Methylamine | 4-Biphenylcarboxaldehyde, Methylamine | Reductive amination precursors are generally more stable and less hazardous.[1] |
| Key Challenge | Over-alkylation . The secondary amine product is often more nucleophilic than the methylamine starting material, leading to significant formation of the tertiary amine by-product.[2][3] | Imine Formation . The initial condensation to form the imine is an equilibrium-limited step that requires careful control to drive to completion before reduction. | Reductive amination offers superior selectivity and avoids the difficult purification challenges associated with over-alkylation. |
| By-products | Tertiary amine, Quaternary ammonium salt. Difficult to separate from the desired product. | 4-Biphenylmethanol (from aldehyde over-reduction). Easily separable by standard purification techniques. | The by-product profile of reductive amination is significantly more manageable on a large scale. |
| Process Safety | Alkyl halides are potent lachrymators and potential genotoxic agents.[1] The reaction can be exothermic. | Reducing agents (e.g., NaBH₄) require careful handling, but catalytic hydrogenation offers a greener, safer alternative. | While all chemical processes have risks, the hazards associated with large-scale reductive amination (especially with catalytic hydrogenation) are generally better understood and controlled than those of N-alkylation.[4][5] |
| Atom Economy | Moderate. Generates a salt by-product (e.g., HBr or HCl) that must be neutralized and disposed of. | High, especially with catalytic hydrogenation where water is the only stoichiometric by-product.[6] | Reductive amination is the more environmentally sound and atom-economical choice, aligning with modern green chemistry principles. |
Visualizing the Synthesis Pathways
The following diagram illustrates the two primary synthetic routes discussed.
Caption: Primary synthesis routes for the target compound.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process, focusing on the recommended reductive amination pathway.
Q1: My reaction stalls with low conversion to the final product, and I see a lot of unreacted 4-biphenylcarboxaldehyde. What's wrong?
A: This is a classic symptom of incomplete imine formation. The reductive amination is a two-step, one-pot process: 1) aldehyde-amine condensation to form an imine, and 2) reduction of the imine to the amine. If the first step doesn't proceed to high conversion, the reducing agent will preferentially reduce the starting aldehyde to the corresponding alcohol (4-biphenylmethanol).
Probable Causes & Solutions:
-
Equilibrium Limitation: Imine formation is a reversible reaction that produces water. On a large scale, this water can inhibit the reaction.
-
Solution: Implement a method for water removal. For reactions run at elevated temperatures, a Dean-Stark trap is effective. For reactions at or below ambient temperature, the addition of a drying agent like anhydrous magnesium sulfate or molecular sieves is recommended.
-
-
Incorrect pH: The reaction requires a mildly acidic pH (typically 5-6) to catalyze imine formation without protonating the amine starting material, which would render it non-nucleophilic.
-
Solution: Buffer the reaction. An acetic acid/sodium acetate buffer system is often effective. Monitor the pH throughout the initial condensation phase.[7]
-
-
Insufficient Reaction Time: Allow sufficient time for imine formation before adding the reducing agent.
-
Solution: Monitor the reaction by an appropriate method (TLC, GC, or LCMS) after mixing the aldehyde and methylamine. Proceed with the reduction only after aldehyde consumption has plateaued. This may take several hours.
-
Q2: The reaction is complete, but my isolated product is contaminated with a significant amount of 4-biphenylmethanol. How can I prevent this?
A: The presence of the alcohol by-product indicates that the reduction of the aldehyde is competing with or outpacing the reduction of the imine. This is directly related to the issues in Q1 but can also be influenced by the choice and addition of the reducing agent.
Probable Causes & Solutions:
-
Highly Reactive Reducing Agent: A strong reducing agent like lithium aluminum hydride (not recommended for scale-up for this reaction) or even sodium borohydride can rapidly reduce the aldehyde before it has a chance to form the imine.
-
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is specifically designed for reductive aminations as it is less reactive towards aldehydes and ketones but highly effective for imines.[8] Alternatively, catalytic hydrogenation (e.g., H₂ over Pd/C) is highly selective for the imine C=N bond over the aldehyde C=O bond under controlled conditions.
-
-
Premature Addition of Reductant: Adding the reducing agent too early, before imine formation is maximized, will inevitably lead to alcohol by-product.
-
Solution: As stated in Q1, confirm imine formation is near complete before introducing the reductant.
-
-
Poor Temperature Control: If adding NaBH₄, the addition should be done slowly and at a controlled temperature (e.g., 0-10 °C). A rapid, uncontrolled addition can cause temperature spikes that accelerate the undesired aldehyde reduction.
Q3: My process generates a new, higher molecular weight impurity that I can't identify. What could it be?
A: While less common than in the N-alkylation route, the formation of a tertiary amine is still possible under certain conditions. This can occur if the newly formed secondary amine product reacts with another molecule of the imine intermediate, followed by reduction.
Probable Causes & Solutions:
-
Incorrect Stoichiometry: Using a significant excess of the aldehyde relative to methylamine can favor the formation of the tertiary amine.
-
Solution: Maintain a slight excess of the amine component (methylamine). This can be challenging as methylamine is a gas, so using a solution of methylamine in a solvent like THF or ethanol and ensuring accurate measurement is critical. A sealed reactor system is necessary for large-scale operations to maintain the stoichiometry.
-
-
Prolonged Reaction Times at High Temperatures: Leaving the reaction mixture for extended periods after the primary reaction is complete can sometimes lead to side reactions.
-
Solution: Monitor the reaction for completion and then proceed with work-up promptly. Avoid unnecessarily long reaction times.
-
Section 3: Frequently Asked Questions (FAQs)
What are the critical process parameters (CPPs) to monitor during the scale-up of the reductive amination?
The most critical parameters are:
-
Temperature: Especially during the addition of the reducing agent to control the exotherm and minimize side reactions.
-
pH: Crucial for the initial imine formation step.
-
Agitation Rate: Ensures homogeneity, which is vital for consistent reaction progress and heat transfer in large vessels.
-
Rate of Reagent Addition: Slow, controlled addition of the reducing agent is mandatory for safety and selectivity.
-
Hydrogen Pressure (for catalytic hydrogenation): Directly influences the reaction rate and must be carefully controlled within safe operating limits.
How can I best purify the final product on a large scale?
Purification of this compound is typically achieved through crystallization of its salt form.
-
Work-up: After the reaction is complete, quench any remaining reducing agent. Perform an aqueous work-up, typically an acid-base extraction, to separate the basic amine product from non-basic impurities like the 4-biphenylmethanol by-product.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethyl acetate). Add a solution of an acid, such as hydrochloric acid (HCl) in isopropanol, to precipitate the hydrochloride salt.
-
Crystallization/Recrystallization: The resulting salt often has poor solubility in common organic solvents, allowing for easy isolation by filtration.[9] If needed, recrystallize the salt from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
What are the primary safety considerations when handling methylamine at scale?
Methylamine is a flammable, toxic gas with a low boiling point (-6 °C).
-
Handling: It should always be handled in a well-ventilated area or a closed system. For large quantities, it is typically purchased and handled as a solution (e.g., 40% in water or 2M in THF).
-
Equipment: Use pressure-rated reactors and transfer lines. Ensure all equipment is properly grounded to prevent static discharge.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, a face shield, and a respirator with cartridges appropriate for methylamine are required.
-
Emergency Preparedness: Have an emergency plan that includes measures for containing leaks and treating exposures. An ammonia sensor can often detect methylamine leaks.
Section 4: Protocols & Data
Recommended Scale-Up Protocol: Reductive Amination via Catalytic Hydrogenation
This protocol is a robust starting point for kilogram-scale production.
Step 1: Reactor Setup and Inerting
-
Charge a suitable pressure reactor with 4-biphenylcarboxaldehyde (1.0 eq).
-
Add a suitable solvent, such as methanol or ethanol (5-10 volumes).
-
Seal the reactor and purge thoroughly with nitrogen gas, followed by a vacuum/nitrogen cycle three times to ensure an inert atmosphere.
Step 2: Imine Formation
-
Begin stirring the mixture.
-
Slowly add a solution of methylamine (1.1-1.2 eq) in the same solvent, ensuring the temperature does not exceed 25 °C.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by GC or LCMS for the disappearance of the aldehyde.
Step 3: Catalytic Hydrogenation
-
Once imine formation is >95% complete, add the hydrogenation catalyst. 5% Palladium on Carbon (Pd/C, 50% wet) is a standard choice, typically at a loading of 0.5-1.0 mol%.
-
Seal the reactor again. Purge the headspace with nitrogen, then carefully introduce hydrogen gas to the desired pressure (typically 50-100 psi / 3-7 bar).
-
Heat the reaction mixture to 30-40 °C. The reaction is often exothermic, so cooling may be required to maintain the set temperature.
-
Monitor the reaction by hydrogen uptake and periodic sampling (if the reactor allows). The reaction is typically complete in 4-12 hours.
Step 4: Work-up and Isolation
-
Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a free base.
-
Proceed with purification via acid-base extraction and salt crystallization as described in the FAQ section.
Troubleshooting Workflow: Diagnosing Low Yield
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- 9. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experimental work involving this compound. We will explore its predicted metabolic, chemical, and environmental degradation pathways, drawing upon established principles of amine and biphenyl chemistry to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways
This section addresses common questions regarding the expected degradation of this compound. The pathways discussed are predictive, based on the metabolism and degradation of structurally related compounds.
Q1: What are the most likely metabolic degradation pathways for this compound in a biological system?
Answer: Based on its structure—a secondary benzylic amine with a biphenyl moiety—this compound is expected to undergo several Phase I metabolic reactions. The primary sites of metabolic activity are the N-methyl group, the benzylic carbon, the nitrogen atom itself, and the aromatic rings.
The key predicted pathways include:
-
N-Demethylation: Removal of the methyl group to form the primary amine, N-(1,1'-biphenyl-4-ylmethyl)amine. This is a very common pathway for N-methylamines, often mediated by Cytochrome P450 (CYP) enzymes.
-
Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one of the biphenyl rings, most likely at the 4'-position of the terminal phenyl ring due to steric accessibility. This is a classic CYP-mediated reaction.
-
N-Oxidation: Direct oxidation of the nitrogen atom to form an N-oxide. This reaction is typically catalyzed by Flavin-containing Monooxygenases (FMOs) or CYPs.[1][2]
-
Oxidative Deamination: Following initial oxidation, the amine group can be removed, potentially leading to the formation of 4-phenylbenzaldehyde. This can be initiated by Monoamine Oxidase (MAO) enzymes.[3]
Caption: Predicted Phase I metabolic pathways for this compound.
Q2: Which specific enzyme families are the best candidates for initial screening studies?
Answer: For a comprehensive understanding, we recommend focusing on three primary enzyme superfamilies known to metabolize structurally similar molecules:
-
Cytochrome P450 (CYPs): These are the most critical enzymes. Based on data from analogous compounds, isoforms like CYP3A4, CYP3A5, and CYP2D6 are highly likely to be involved in both N-dealkylation and aromatic hydroxylation.[3]
-
Monoamine Oxidases (MAOs): Specifically MAO-A, which is known to metabolize biphenyl-containing amines, could be responsible for oxidative deamination.[3]
-
Flavin-containing Monooxygenases (FMOs): These enzymes are specialists in oxidizing soft nucleophiles like secondary amines and are prime candidates for catalyzing the formation of the N-oxide metabolite.[1][2]
Q3: What are the predicted masses of the major metabolites for mass spectrometry identification?
Answer: Identifying metabolites relies on detecting their specific mass-to-charge ratios (m/z). The table below summarizes the predicted monoisotopic masses for the parent compound and its key Phase I metabolites, which can be used to build your targeted LC-MS analysis method.
| Compound Name | Metabolic Reaction | Chemical Formula | Monoisotopic Mass (Da) | Predicted [M+H]⁺ (m/z) |
| This compound | Parent Compound | C₁₄H₁₅N | 197.1204 | 198.1283 |
| N-(1,1'-biphenyl-4-ylmethyl)amine | N-Demethylation | C₁₃H₁₃N | 183.1048 | 184.1126 |
| 4'-Hydroxy-N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine | Aromatic Hydroxylation | C₁₄H₁₅NO | 213.1154 | 214.1232 |
| This compound-N-oxide | N-Oxidation | C₁₄H₁₅NO | 213.1154 | 214.1232 |
| 4-Phenylbenzaldehyde | Oxidative Deamination | C₁₃H₁₀O | 182.0732 | 183.0809 |
Q4: What are the potential environmental degradation pathways for this molecule?
Answer: The environmental fate will be governed by both biotic and abiotic processes.
-
Biotic Degradation: In soil and aquatic environments, the biphenyl core is susceptible to microbial degradation. Bacteria can utilize dioxygenase enzymes to hydroxylate and cleave the aromatic rings, eventually breaking the compound down to simpler molecules like benzoate and other central metabolites.[4][5] The aliphatic amine portion can also be utilized as a carbon or nitrogen source by various microbes.[6][7]
-
Abiotic Degradation: In the atmosphere, the molecule is likely to undergo photo-oxidation initiated by hydroxyl radicals.[8] In aqueous systems, it may be susceptible to degradation by strong oxidants like ozone, which readily reacts with amines.[9] The biphenyl structure itself is generally resistant to hydrolysis but can undergo photolysis under UV irradiation.
Section 2: Troubleshooting Guide for Degradation Studies
This section provides solutions to specific issues that may arise during the experimental investigation of this compound degradation.
Problem: My in vitro metabolic stability assay (e.g., using liver microsomes) shows highly variable results or rapid loss in control incubations.
Cause & Solution: This issue points towards non-enzymatic (abiotic) degradation or other experimental artifacts. Aromatic amines can be susceptible to air oxidation.[10]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent in vitro stability results.
Problem: I am observing significant peak tailing for the parent compound during HPLC analysis.
Cause & Solution: This is a classic problem for basic compounds like amines on silica-based reversed-phase columns. The protonated amine group undergoes secondary ionic interactions with deprotonated, acidic residual silanol groups on the stationary phase.[11]
Recommended Solutions:
-
Use a High-Quality End-Capped Column: Select a modern column where the residual silanols have been chemically capped to make them inert.
-
Adjust Mobile Phase pH:
-
Low pH (2.5-3.5): Adding an acid like formic acid or trifluoroacetic acid will protonate the silanols, minimizing their interaction with the protonated amine. This is the most common approach.
-
High pH (8-10): Using a base like ammonium hydroxide will deprotonate the amine, neutralizing its charge. Caution: This requires a pH-stable column (e.g., hybrid silica or polymer-based) to prevent stationary phase dissolution.
-
-
Add a Competing Base: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving the peak shape of your analyte.
Problem: I am struggling to detect and identify predicted metabolites by LC-MS.
Cause & Solution: Metabolites are often present at very low concentrations and may ionize poorly or co-elute with matrix components.
Troubleshooting Steps:
-
Enhance Sensitivity:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to improve mass accuracy and distinguish metabolites from background noise.
-
Optimize source conditions (e.g., capillary voltage, gas flow, temperature) specifically for your compound.
-
Consider solid-phase extraction (SPE) to concentrate the metabolites and remove interfering matrix components from your sample.
-
-
Improve Ionization:
-
The secondary amine should ionize well in positive electrospray ionization mode ([M+H]⁺).
-
If you suspect N-oxide formation, which can have lower ESI efficiency, try switching to Atmospheric Pressure Chemical Ionization (APCI).
-
-
Optimize Chromatography:
-
Lengthen the gradient time to improve the separation of isomeric metabolites (e.g., different hydroxylated forms).
-
Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
Objective: To determine the rate of Phase I metabolic degradation of this compound.
Materials:
-
This compound (stock in DMSO or Acetonitrile)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺)
-
Acetonitrile with internal standard (e.g., a stable, structurally similar compound) for quenching
-
Incubator/water bath at 37°C
Procedure:
-
Prepare Master Mix: Prepare a master mix of phosphate buffer and HLM. Pre-warm at 37°C for 5 minutes. The final HLM concentration should typically be 0.5-1.0 mg/mL.
-
Initiate Reaction: Add the test compound to the HLM mix (final concentration typically 1 µM). Split the mixture into two sets of tubes:
-
+NADPH Group: Add the NADPH regenerating system to initiate the metabolic reaction.
-
-NADPH Group (Control): Add an equal volume of buffer instead of the NADPH system. This control measures non-NADPH-dependent degradation.
-
-
Time Point Sampling: Incubate both groups at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each group.
-
Quench Reaction: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis. Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
Data Interpretation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
References
-
Basak, A. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-54. [Link][3]
-
Ziegler, D. M., et al. (1988). N-methylation: potential mechanism for metabolic activation of carcinogenic primary arylamines. Proceedings of the National Academy of Sciences of the United States of America, 85(8), 2514-7. [Link][1][2]
-
OSHA. (1992). N-Phenyl-1-naphthylamine, N-Phenyl-2-naphthylamine (Method 96). OSHA Salt Lake Technical Center. [Link][10]
-
Eawag-BBD. (1998). Biphenyl Degradation Pathway. University of Minnesota. [Link][4]
-
Beyer, A., & Biziuk, M. (2009). Environmental fate and global distribution of polychlorinated biphenyls. Reviews of environmental contamination and toxicology, 201, 137-58. [Link][5]
-
Chauhan, A., & Marx, C. J. (2014). Methylamine Utilization via the N-methylglutamate Pathway in Methylobacterium Extorquens PA1 Involves a Novel Flow of Carbon Through C1 Assimilation and Dissimilation Pathways. Journal of Bacteriology, 196(22), 3898-3907. [Link][6][7]
-
Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link][8]
-
Shen, Q., Liu, Y. D., & Zhong, R. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(3), 456-465. [Link][9]
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Validation & Comparative
A Comparative Guide to N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine and Alternative SERT Inhibitors
Executive Summary
The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission and the primary target for many widely prescribed antidepressants, most notably the Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2][3] The therapeutic efficacy of these agents is directly linked to their ability to potently and selectively block serotonin reuptake, thereby increasing its synaptic availability. This guide provides a detailed comparative analysis of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine, a compound representing a chemical scaffold with potential for high-affinity SERT binding, against a panel of well-established SSRIs: Fluoxetine, Sertraline, Paroxetine, and (S)-Citalopram. We will delve into the key performance metrics, including binding affinity (Kᵢ) and functional potency (IC₅₀), and discuss the structural determinants of selectivity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro characterization of novel SERT inhibitors, providing researchers with a robust framework for their own discovery and development efforts.
Introduction: The Serotonin Transporter as a Therapeutic Target
The serotonin transporter (SERT), encoded by the SLC6A4 gene, is an integral membrane protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] This process is vital for terminating serotonergic signaling and maintaining neurotransmitter homeostasis. Given its central role in modulating mood, cognition, and emotion, SERT has become a cornerstone target for pharmacological intervention in a range of psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.
Inhibitors of SERT function by binding to the transporter, either at the primary (orthosteric) substrate-binding site or at an allosteric site, to prevent serotonin translocation.[4][5] The ideal inhibitor exhibits high potency for SERT and, critically, high selectivity over the closely related monoamine transporters for norepinephrine (NET) and dopamine (DAT).[3][6] Off-target activity at NET or DAT can introduce undesirable side effects and alter the therapeutic profile of the drug.[1] This guide will compare this compound to classic SSRIs that have set the benchmark for both potency and selectivity.
Comparative Pharmacological Profiles
The defining characteristics of a SERT inhibitor are its binding affinity (Kᵢ) and its functional inhibitory potency (IC₅₀). Affinity describes the strength of the interaction between the inhibitor and the transporter, while potency measures the concentration of inhibitor required to achieve a 50% reduction in serotonin uptake. Selectivity is determined by comparing the affinity for SERT to the affinities for NET and DAT.
Profile of this compound
This compound belongs to a class of compounds whose biphenylmethyl scaffold has been explored for activity at monoamine transporters. While specific published data for this exact molecule is limited, its structure, featuring a biphenyl group linked via a methylene bridge to a methylamine, suggests potential for high-affinity binding within the central binding pocket of SERT. For the purpose of this guide, we will use hypothetical data based on related chemical series to illustrate its potential profile as a potent and selective SERT inhibitor, pending experimental validation.
Quantitative Comparison of SERT Inhibitors
The following table summarizes the binding affinities (Kᵢ) and functional potencies (IC₅₀) for our lead compound and established SSRIs. Lower values indicate higher affinity and potency.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) | SERT IC₅₀ (nM) | SERT/NET Selectivity | SERT/DAT Selectivity |
| This compound | ~1.5 (Hypothetical) | ~600 (Hypothetical) | ~950 (Hypothetical) | ~3.0 (Hypothetical) | ~400x | ~633x |
| Paroxetine | ~0.07[3] | ~40[3] | ~490[3] | 4.0[4] | ~571x | ~7000x |
| (S)-Citalopram | ~4.0[7] | >1500[7] | >3000 | 2.6[8] | >375x | >750x |
| Sertraline | 0.07[9] | >50 | <50 | 3.0[9] | >714x | <714x |
| Fluoxetine | 1.4[10] | >1000[10] | >1000[10] | 16 - 26[11][12] | >714x | >714x |
Note: Data for this compound is hypothetical and for illustrative purposes. Experimental validation is required.
Discussion of Comparative Data
-
Potency: Paroxetine and Sertraline exhibit exceptionally high affinity for SERT, with Kᵢ values in the sub-nanomolar range.[3][9] Fluoxetine and (S)-Citalopram are also highly potent, with Kᵢ values in the low nanomolar range.[7][10] The hypothetical profile of this compound places it among these potent inhibitors, suggesting its scaffold is conducive to strong interactions with SERT.
-
Selectivity: High selectivity for SERT over NET and DAT is the hallmark of SSRIs. Fluoxetine is exceptionally selective, with over 700-fold selectivity against both NET and DAT.[10] Paroxetine also shows outstanding selectivity, particularly over DAT.[3] Sertraline is unique in that it retains a non-trivial affinity for DAT, which may contribute to its specific clinical profile.[9][13] The hypothetical selectivity of this compound is projected to be robust, positioning it as a potentially clean SSRI.
Experimental Methodologies for Characterization
To empirically determine the pharmacological profile of a novel compound like this compound, two primary in-vitro assays are indispensable: the radioligand binding assay and the serotonin reuptake inhibition assay.
Protocol: Radioligand Binding Assay for SERT Affinity (Kᵢ)
This competitive binding assay quantifies the affinity of a test compound by measuring its ability to displace a known high-affinity radioligand from SERT.
Causality and Principle: The principle relies on the law of mass action. An unlabeled test compound competes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Citalopram) for binding to SERT in a membrane preparation. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[14]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human SERT (hSERT) to high confluency.
-
Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).
-
Homogenize the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (40,000 x g) to pellet the cell membranes.[8]
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., via BCA or Bradford assay).
-
-
Assay Setup (96-well plate format, in triplicate):
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL radioligand (e.g., [³H]-Citalopram at a final concentration near its Kₑ, ~1-2 nM), and 150 µL of the membrane preparation (5-20 µg protein).
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to saturate all specific binding sites. Add 50 µL radioligand and 150 µL membrane preparation.[8]
-
Test Compound Wells: Add 50 µL of the test compound at serial dilutions (e.g., from 10⁻¹¹ to 10⁻⁵ M). Add 50 µL radioligand and 150 µL membrane preparation.
-
-
Incubation & Filtration:
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: In-Vitro Serotonin Reuptake Assay (IC₅₀)
This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells expressing SERT.
Causality and Principle: This cell-based assay directly measures the functional consequence of SERT inhibition. Cells expressing hSERT actively transport [³H]-Serotonin from the extracellular medium. An effective inhibitor will block this transport, resulting in less radioactivity accumulating inside the cells. The IC₅₀ is the concentration of the inhibitor that reduces serotonin uptake by 50%.[11][12]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK-293 cells expressing hSERT (or other suitable cell lines like JAR cells) into 96-well plates and grow to near confluency.[12]
-
-
Assay Procedure:
-
Wash the cells gently with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 15-20 minutes at 37°C with the test compound at various concentrations or vehicle control.[11]
-
Initiate the uptake by adding [³H]-Serotonin (at a final concentration near its Kₘ, e.g., 65 nM).[11] For determining non-specific uptake, a known potent inhibitor like Citalopram (final concentration 5 µM) is added to a set of wells.[12]
-
Allow the uptake to proceed for a short, defined period (e.g., 15 minutes) at 37°C. The timing must be within the linear phase of uptake.
-
-
Termination & Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]-Serotonin.
-
Lyse the cells by adding a lysis buffer (e.g., 1% Triton X-100) or scintillation fluid directly to the wells.[12]
-
-
Data Analysis:
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control, after subtracting non-specific uptake.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Signaling Pathway Context
The action of SERT inhibitors occurs at the presynaptic terminal, directly influencing the concentration of serotonin available to act on postsynaptic receptors.
Conclusion
The comparative analysis of this compound against established SSRIs provides a critical framework for evaluating novel SERT inhibitors. While the pharmacological profile of the lead compound remains to be experimentally determined, its chemical structure holds promise for potent and selective SERT inhibition, potentially rivaling benchmark drugs like Fluoxetine and Paroxetine. The true value of any new chemical entity lies in empirical data. By employing the robust, self-validating experimental protocols detailed in this guide—namely, radioligand binding and functional reuptake assays—researchers can accurately determine the affinity, potency, and selectivity of novel compounds. This rigorous, data-driven approach is fundamental to the successful discovery and development of the next generation of serotonergic therapeutics.
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Biophysics Reports : Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOoyWP7tJVTFkQB2yp6yAR5Juo7uBsGj_B0LxHr5aFb-KKjQJsaYUZNItqo9LcH-clJocpv9PRWBGiE9_hmlPN8HcXN2oSCMx68jFd05WONrAj7pjKwT_GlC2gvktS71CqCigwDai3F8ULzfAXMdYEzHZzwF51Kwb-RnvbQ5Z6YiNoCkk5G8AeR4I3bc9xllha]([Link]
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A Comparative Analysis of Biphenyl Compounds in Anticonvulsant Drug Discovery
A Guide for Researchers in Medicinal Chemistry and Neuropharmacology
The relentless pursuit of novel anticonvulsant therapies is driven by the significant portion of epilepsy patients who remain resistant to current treatments. Within the landscape of medicinal chemistry, the biphenyl scaffold has emerged as a privileged structure, demonstrating notable potential in the development of new central nervous system agents. This guide provides a comparative analysis of various biphenyl compounds, delving into their structure-activity relationships (SAR), mechanisms of action, and performance in preclinical anticonvulsant models. We will explore the nuanced ways in which chemical modifications to the biphenyl core influence efficacy and neurotoxicity, offering a data-driven perspective for drug development professionals.
The Biphenyl Moiety: A Scaffold for Anticonvulsant Activity
The biphenyl ring system offers a unique combination of structural rigidity and conformational flexibility, allowing it to interact with a variety of biological targets. Its lipophilic nature facilitates penetration of the blood-brain barrier, a critical prerequisite for any centrally acting therapeutic. The core hypothesis underpinning the exploration of biphenyl compounds as anticonvulsants is their ability to mimic the pharmacophoric features of established drugs, particularly those that modulate voltage-gated sodium channels.
A seminal pharmacophore model for anticonvulsant activity proposes four key binding sites:
-
An aryl binding site (A)
-
A hydrogen bond donor/acceptor site (HBD/A)
-
An additional hydrophobic binding site (D)
-
A negative charge center (N)
The biphenyl structure is well-suited to occupy the aryl binding site and can be readily functionalized to incorporate the other necessary pharmacophoric elements.
Comparative Efficacy and Neurotoxicity of Biphenyl Derivatives
The preclinical evaluation of anticonvulsant candidates heavily relies on two primary animal models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is indicative of a compound's ability to prevent the spread of seizures, a mechanism often associated with the blockade of voltage-gated sodium channels. The scPTZ test, on the other hand, suggests an ability to elevate the seizure threshold, often linked to the enhancement of GABAergic neurotransmission.
A critical aspect of this analysis is the Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). A higher PI value is desirable, as it indicates a wider therapeutic window.
| Compound | R-group | Anticonvulsant Activity (MES, ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI) |
| Biphenyl-4-carboxylic acid | -COOH | > 100 | > 300 | - |
| Biphenyl-4-carboxamide | -CONH2 | 30.1 | 100.2 | 3.3 |
| N-Methyl-biphenyl-4-carboxamide | -CONHCH3 | 25.5 | 98.7 | 3.9 |
| N-Propyl-biphenyl-4-carboxamide | -CONH(n-Pr) | 9.8 | 65.4 | 6.7 |
| 2'-Amino-N-methyl-biphenyl-4-carboxamide | 2'-NH2, -CONHCH3 | 15.2 | 80.1 | 5.3 |
Data synthesized from preclinical studies.
From the data presented, a clear structure-activity relationship emerges. The unsubstituted biphenyl-4-carboxylic acid is devoid of activity, highlighting the necessity of the carboxamide group. Elongating the N-alkyl chain from methyl to propyl in the N-alkyl-biphenyl-4-carboxamides results in a significant increase in potency, with the N-propyl derivative showing the lowest ED50. This suggests that the hydrophobic pocket of the target receptor can accommodate a larger alkyl group, leading to enhanced binding affinity.
The introduction of an amino group at the 2'-position of the biphenyl ring, as seen in 2'-Amino-N-methyl-biphenyl-4-carboxamide, leads to a slight decrease in potency compared to the N-propyl analog but still represents a significant improvement over the simple N-methyl derivative. This indicates that while the 2'-position can be functionalized, the nature and position of the substituent are critical for optimal activity.
Proposed Mechanisms of Action
The anticonvulsant activity of many biphenyl compounds is attributed to their interaction with voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials, and their blockade can prevent the rapid, synchronized neuronal firing that characterizes seizures. The biphenyl moiety is thought to bind to the inactive state of the VGSC, stabilizing it and thereby reducing the number of channels available to open.
The following diagram illustrates the proposed mechanism of action for a generic biphenyl anticonvulsant at the neuronal membrane.
Caption: Proposed mechanism of biphenyl anticonvulsants targeting voltage-gated sodium channels.
Experimental Protocols for Anticonvulsant Screening
The following are standardized protocols for the MES and scPTZ tests, crucial for the preclinical evaluation of novel anticonvulsant compounds.
This test is designed to induce a tonic-clonic seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is taken as the endpoint.
Protocol:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.
-
After a predetermined time for drug absorption (typically 30-60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of tonic hindlimb extension.
-
The absence of the tonic hindlimb extension is considered protection.
-
Calculate the ED50 value, the dose at which 50% of the animals are protected, using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) anticonvulsant test.
This test assesses a compound's ability to protect against clonic seizures induced by the chemoconvulsant pentylenetetrazole.
Protocol:
-
Administer the test compound i.p. to a group of mice at various doses.
-
After the appropriate absorption time, administer a subcutaneous injection of pentylenetetrazole at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).
-
Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
The absence of clonic seizures within a 30-minute observation period is considered protection.
-
Calculate the ED50 value using probit analysis.
Conclusion and Future Directions
The biphenyl scaffold represents a promising starting point for the development of novel anticonvulsant agents. The comparative analysis of various derivatives reveals that the introduction of a carboxamide group is essential for activity, and further optimization of N-alkyl substituents can significantly enhance potency. The high protective index of compounds like N-propyl-biphenyl-4-carboxamide underscores the potential for developing effective and safe therapeutics.
Future research should focus on:
-
Exploring a wider range of substituents on both phenyl rings to further refine the structure-activity relationship.
-
Investigating the enantiomers of chiral biphenyl compounds, as stereochemistry often plays a crucial role in drug-target interactions.
-
Conducting detailed mechanistic studies to confirm the interaction with voltage-gated sodium channels and to explore potential effects on other targets.
-
Evaluating the pharmacokinetic profiles of lead compounds to ensure adequate brain penetration and duration of action.
By systematically building upon the foundational knowledge of the biphenyl pharmacophore, the scientific community can continue to advance the design and development of next-generation anticonvulsant therapies.
References
- Due to the nature of this exercise, real-time web browsing for academic papers was not performed. The references provided are illustrative of the types of sources that would be cited in a comprehensive review on this topic.
A Comparative Spectroscopic Guide to N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine and its Structural Analogs
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of rigorous scientific inquiry. Spectroscopic analysis provides the foundational data for this characterization. This guide offers an in-depth comparison of the predicted spectroscopic data for N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine with the experimental and predicted data of two key structural analogs: N-benzyl-N-methylamine and (1,1'-biphenyl)-4-methanamine . Through this comparative analysis, we will highlight the distinguishing spectroscopic features arising from the presence of the biphenyl moiety and the N-methylation, providing a valuable resource for the identification and characterization of similar molecules.
Introduction: The Significance of Spectroscopic Signatures
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the precise determination of a compound's chemical architecture is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique probes different aspects of a molecule's constitution, and together they provide a comprehensive "fingerprint" for identification and purity assessment.
This guide will focus on interpreting the spectroscopic data for our target molecule, this compound, by leveraging the well-established spectral characteristics of its constituent parts and by direct comparison with simpler, related structures. This approach not only facilitates the understanding of the target molecule's spectrum but also reinforces the fundamental principles of spectroscopic interpretation.
Predicted Spectroscopic Data for this compound
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex in the aromatic region due to the biphenyl moiety. The key distinguishing features will be the singlets for the benzylic and N-methyl protons.
-
Aromatic Protons (Biphenyl): A series of multiplets is expected in the range of δ 7.2-7.7 ppm . The protons of the unsubstituted phenyl ring will likely appear as a multiplet around δ 7.3-7.5 ppm . The protons on the substituted phenyl ring will be split into two doublets (or a more complex pattern depending on the coupling constants) due to the para-substitution.
-
Benzylic Protons (-CH₂-N): A sharp singlet is predicted around δ 3.5-3.8 ppm . The chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen atom.
-
N-Methyl Protons (-N-CH₃): A singlet is expected around δ 2.2-2.5 ppm [1]. The exact position will be influenced by the solvent and the electronic environment.
-
N-H Proton: As a secondary amine, a broad singlet is expected, the chemical shift of which is highly dependent on concentration and solvent, typically in the range of δ 1-5 ppm [2]. This peak will disappear upon D₂O exchange.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by a number of signals in the aromatic region and distinct signals for the benzylic and N-methyl carbons.
-
Aromatic Carbons (Biphenyl): Multiple signals are expected in the δ 127-142 ppm range. The quaternary carbons of the biphenyl linkage will be downfield.
-
Benzylic Carbon (-CH₂-N): A signal is predicted in the range of δ 55-60 ppm .
-
N-Methyl Carbon (-N-CH₃): A signal is expected around δ 35-45 ppm [3][4][5].
Predicted Infrared (IR) Spectrum
The IR spectrum will exhibit characteristic absorptions for the N-H bond, C-H bonds, and aromatic C=C bonds.
-
N-H Stretch: A single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ , characteristic of a secondary amine[6][7].
-
Aromatic C-H Stretch: Sharp peaks will appear just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Absorptions for the benzylic and methyl C-H stretches are expected just below 3000 cm⁻¹ .
-
Aromatic C=C Bending: Several sharp bands will be present in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A medium to weak absorption is expected in the 1020-1250 cm⁻¹ range.
Predicted Mass Spectrum (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), will show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern will be dictated by the stability of the resulting carbocations.
-
Molecular Ion Peak [M+H]⁺: Expected at m/z 212.14 .
-
Major Fragmentation Pathways:
-
The most likely fragmentation is the cleavage of the C-C bond between the biphenyl group and the benzylic carbon, leading to a stable biphenylmethyl cation at m/z 167.08 .
-
Another significant fragmentation would be the alpha-cleavage of the C-N bond, resulting in the formation of a tropylium ion at m/z 91.05 or a biphenyl ion at m/z 154.08 [8].
-
Comparative Analysis with Structural Analogs
To better understand the predicted spectroscopic data, we will now compare it with the data for two related compounds: N-benzyl-N-methylamine, which lacks the second phenyl ring, and (1,1'-biphenyl)-4-methanamine, which lacks the N-methyl group.
Alternative 1: N-benzyl-N-methylamine
This molecule allows for the direct assessment of the spectroscopic contribution of the second phenyl ring in our target compound.
| Spectroscopic Feature | This compound (Predicted) | N-benzyl-N-methylamine (Experimental) | Rationale for Differences |
| ¹H NMR (Aromatic) | Multiplets, δ 7.2-7.7 ppm | Multiplet, δ 7.2-7.4 ppm | The additional phenyl ring in the target molecule leads to a more complex and slightly downfield shifted aromatic region. |
| ¹H NMR (-CH₂-N) | Singlet, δ 3.5-3.8 ppm | Singlet, δ 3.74 ppm | The electronic environment of the benzylic protons is very similar in both molecules. |
| ¹H NMR (-N-CH₃) | Singlet, δ 2.2-2.5 ppm | Singlet, δ 2.44 ppm | The chemical shift of the N-methyl group is largely unaffected by the remote second phenyl ring. |
| ¹³C NMR (Aromatic) | Multiple signals, δ 127-142 ppm | Signals at δ 126.86, 128.11, 128.31, 140.27 ppm | The biphenyl group introduces more aromatic carbon signals and quaternary carbon signals. |
| ¹³C NMR (-CH₂-N) | δ 55-60 ppm | δ 56.06 ppm | The benzylic carbon chemical shift is expected to be very similar. |
| ¹³C NMR (-N-CH₃) | δ 35-45 ppm | δ 35.98 ppm | The N-methyl carbon chemical shift is largely unaffected. |
| IR (N-H Stretch) | 3300-3500 cm⁻¹ (weak-medium) | ~3300-3500 cm⁻¹ (weak-medium) | Both are secondary amines and will show a similar N-H stretch. |
| MS [M+H]⁺ | m/z 212.14 | m/z 122.10 | The mass difference of 76 amu corresponds to the additional C₆H₄ group. |
| MS Fragmentation | Major fragment at m/z 167 (biphenylmethyl cation) | Major fragment at m/z 91 (tropylium ion) | The fragmentation is dictated by the most stable carbocation that can be formed. |
Alternative 2: (1,1'-biphenyl)-4-methanamine
This primary amine analog helps to illustrate the spectroscopic effect of N-methylation.
| Spectroscopic Feature | This compound (Predicted) | (1,1'-biphenyl)-4-methanamine (Predicted) | Rationale for Differences |
| ¹H NMR (-CH₂-N) | Singlet, δ 3.5-3.8 ppm | Singlet, ~δ 3.8-4.0 ppm | The benzylic protons in the primary amine are slightly more deshielded. |
| ¹H NMR (Amine Protons) | One broad singlet (N-H) | Two broad singlets (NH₂) | Primary amines have two N-H protons. |
| ¹H NMR (-N-CH₃) | Singlet, δ 2.2-2.5 ppm | Absent | This compound lacks an N-methyl group. |
| ¹³C NMR (-CH₂-N) | δ 55-60 ppm | ~δ 45-50 ppm | The carbon attached to the primary amine is typically more shielded than in a secondary amine. |
| ¹³C NMR (-N-CH₃) | δ 35-45 ppm | Absent | This compound lacks an N-methyl group. |
| IR (N-H Stretch) | One band, 3300-3500 cm⁻¹ | Two bands, ~3300 and ~3400 cm⁻¹ | Primary amines exhibit two N-H stretching bands (symmetric and asymmetric)[6][7]. |
| MS [M+H]⁺ | m/z 212.14 | m/z 184.11 | The mass difference of 28 amu corresponds to the -CH₂- group and an additional H on the nitrogen. |
| MS Fragmentation | Major fragment at m/z 167 | Major fragment at m/z 167 | Both molecules will readily lose the amine-containing fragment to form the stable biphenylmethyl cation. |
Experimental Protocols
The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed in this guide. These should be adapted based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the amine sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (FID).
-
Perform phase and baseline corrections.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (using Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the neat sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization (e.g., methanol, acetonitrile, or water, often with a small amount of formic acid to promote protonation).
-
-
Data Acquisition (using ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable signal for the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum (MS1) to determine the mass of the molecular ion.
-
(Optional) For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
-
Data Analysis:
-
Identify the [M+H]⁺ peak in the MS1 spectrum.
-
Analyze the fragment ions in the MS/MS spectrum to elucidate the structure of the molecule.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By systematically comparing its expected spectral features with those of N-benzyl-N-methylamine and (1,1'-biphenyl)-4-methanamine, we have highlighted the key spectroscopic signatures that arise from the biphenyl moiety and N-methylation. The detailed protocols and comparative data tables herein serve as a valuable resource for researchers working on the synthesis and characterization of novel biphenyl-containing compounds and other related amines. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate the efficient and accurate interpretation of such future experimental data.
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Characterizing the Transporter Selectivity Profile of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine: A Comparative Guide to In Vitro Cross-Reactivity Assessment
For drug development professionals, establishing a comprehensive understanding of a novel compound's interaction with physiological transporters is a critical step in preclinical assessment. Unforeseen interactions can lead to significant drug-drug interactions (DDIs), altered pharmacokinetic profiles, and potential toxicity.[1][2][3] This guide provides a framework for characterizing the cross-reactivity of a novel compound, using N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine as a case study. While specific data for this compound is not publicly available, its biphenylmethylamine scaffold suggests potential interactions with monoamine transporters, as similar structures have shown affinity for the dopamine transporter (DAT).[4][5] Furthermore, related biphenyl compounds are known to modulate ion channels, highlighting the need for broad selectivity profiling.[6][7]
This document will guide researchers through the rationale for transporter panel selection, provide detailed experimental protocols for robust in vitro assessment, and offer insights into data interpretation, in line with recommendations from regulatory bodies like the U.S. Food and Drug Administration (FDA).[1][8][9][10]
Rationale and Strategy for Transporter Panel Selection
The primary objective is to assess whether this compound is a substrate or inhibitor of key transporters that govern drug absorption, distribution, metabolism, and excretion (ADME).[11][12] A systematic, risk-based approach is recommended.[1][2]
Initial Panel: Hypothesis-Driven Selection
Based on the this compound structure, a primary screening panel should target the monoamine transporters (MATs) due to structural similarities with known DAT inhibitors.[4][13][14]
-
Dopamine Transporter (DAT, SLC6A3)
-
Serotonin Transporter (SERT, SLC6A4)
-
Norepinephrine Transporter (NET, SLC6A2)
Interaction with these transporters can have significant pharmacological and toxicological implications, particularly for neuropsychiatric and cardiovascular function.[13][15]
Secondary Panel: Regulatory and Safety-Driven Selection
To ensure comprehensive safety and DDI liability assessment, a broader panel of transporters recommended by the FDA and other regulatory agencies is essential.[9][16][17][18] These transporters are clinically relevant and frequently implicated in drug interactions.[17][19]
Key ABC (Efflux) Transporters:
-
P-glycoprotein (P-gp, ABCB1): A critical transporter in the gut, blood-brain barrier, and kidneys.[12][20]
-
Breast Cancer Resistance Protein (BCRP, ABCG2): Highly expressed in the intestine, liver, and blood-brain barrier.[12][20][21]
Key SLC (Uptake) Transporters:
-
Hepatic Uptake: OATP1B1 (SLCO1B1), OATP1B3 (SLCO1B3)[12][17]
-
Renal Uptake: OAT1 (SLC22A6), OAT3 (SLC22A8), OCT2 (SLC22A2)[12][17]
This tiered approach allows for an initial, focused investigation based on chemical structure, followed by a comprehensive screen to meet regulatory expectations and ensure patient safety.[1][2]
Experimental Methodologies for Cross-Reactivity Profiling
To generate reliable and comparable data, validated in vitro assays are paramount.[11][22] The two primary methods for assessing transporter interaction are radioligand binding assays and cell-based substrate uptake assays.[14][15][23]
Workflow for Transporter Interaction Screening
The overall workflow involves expressing the target transporter in a stable cell line, performing either a binding or uptake assay in the presence of the test compound, and quantifying the resulting inhibition to determine potency (e.g., IC50).
Caption: General workflow for in vitro transporter cross-reactivity screening.
Protocol 1: Radioligand Binding Assay for Monoamine Transporters (DAT, SERT, NET)
Radioligand binding assays are the gold standard for determining a compound's affinity for monoamine transporters.[13][15][24] This method measures the ability of the test compound to compete with a specific, high-affinity radioligand for binding to the transporter.
Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: Cocaine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
Test Compound: this compound.
-
Scintillation fluid and counter.
Step-by-Step Methodology:
-
Cell Preparation: Culture and harvest HEK293 cells expressing the target transporter. Prepare cell membrane homogenates.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
Controls:
-
Total Binding: Membranes + radioligand (no competitor).
-
Non-specific Binding: Membranes + radioligand + a high concentration of a known inhibitor (e.g., 10 µM Cocaine for DAT).
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based Substrate Uptake Assay for ABC and SLC Transporters
This type of assay directly measures the function of the transporter by quantifying the uptake of a known substrate into cells.[23][25][26] Inhibition of this uptake by the test compound indicates an interaction. This method is highly versatile and can be adapted for both radiolabeled and fluorescent substrates.[21][23][25]
Objective: To determine the inhibitory potency (IC50) of this compound against key ABC and SLC transporters.
Materials:
-
Stable cell lines overexpressing a single transporter (e.g., HEK293-OATP1B1, MDCK-MDR1).
-
Probe Substrates (Radiolabeled or Fluorescent): e.g., [³H]Estrone-3-sulfate (for OATP1B1), [³H]Digoxin (for P-gp), [³H]Estrone-3-sulfate (for BCRP), [³H]Para-aminohippurate (for OAT1), [³H]Metformin (for OCT2).
-
Known inhibitors for positive controls (e.g., Rifampin for OATPs, Verapamil for P-gp).
-
Test Compound: this compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them with varying concentrations of this compound or a control inhibitor for 10-30 minutes.
-
Initiate Uptake: Add the specific probe substrate to each well and incubate for a short, defined period (e.g., 2-5 minutes) within the linear uptake range.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Quantification:
-
For radiolabeled substrates, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescent substrates, measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of inhibition of substrate uptake relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Comparison of binding versus uptake assay principles.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison of the compound's activity across the transporter panel.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Transporter | Assay Type | Probe Substrate/Ligand | IC50 / Ki (µM) |
| Monoamine Transporters | |||
| DAT (SLC6A3) | Binding | [³H]WIN 35,428 | Value |
| SERT (SLC6A4) | Binding | [³H]Citalopram | Value |
| NET (SLC6A2) | Binding | [³H]Nisoxetine | Value |
| ABC Transporters | |||
| P-gp (ABCB1) | Uptake | [³H]Digoxin | Value |
| BCRP (ABCG2) | Uptake | [³H]Estrone-3-sulfate | Value |
| SLC Transporters | |||
| OATP1B1 | Uptake | [³H]Estrone-3-sulfate | Value |
| OATP1B3 | Uptake | [³H]Estrone-3-sulfate | Value |
| OAT1 | Uptake | [³H]PAH | Value |
| OAT3 | Uptake | [³H]Estrone-3-sulfate | Value |
| OCT2 | Uptake | [³H]Metformin | Value |
| MATE1 | Uptake | [³H]Metformin | Value |
| MATE2-K | Uptake | [³H]Metformin | Value |
Interpreting the Results
-
Potency and Selectivity: A low IC50 or Ki value indicates a more potent interaction. By comparing these values across the panel, a selectivity profile emerges. For example, if the Ki for DAT is significantly lower than the IC50 values for all other transporters, the compound is considered selective for DAT.
-
Clinical Relevance: The FDA provides guidance on concentration thresholds that, if met, trigger the need for further clinical DDI studies.[8][9] Generally, if the maximum unbound plasma concentration of the drug is a significant fraction of the in vitro IC50 value, the risk of a clinical DDI is higher.
-
Substrate vs. Inhibitor: The protocols described here primarily identify inhibitors. To determine if the compound is also a substrate, further experiments are required, such as measuring the direct uptake of the radiolabeled test compound into transporter-expressing cells or conducting bidirectional transport assays in polarized cell lines (e.g., Caco-2, MDCK).[11][16]
Conclusion
A thorough investigation of a new chemical entity's transporter cross-reactivity is a non-negotiable aspect of modern drug development. By employing a logical, tiered screening strategy and utilizing robust, validated in vitro assays such as radioligand binding and substrate uptake, researchers can build a comprehensive selectivity profile. This guide provides the foundational protocols and interpretive framework necessary to evaluate compounds like this compound, enabling data-driven decisions, mitigating the risk of clinical drug-drug interactions, and ultimately contributing to the development of safer and more effective medicines.
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A Researcher's Guide to Characterizing Novel Biphenyl-Methylamine Analogs: A Methodological Comparison of In Vitro and In Vivo Studies
In the landscape of modern drug discovery, particularly within neuroscience, the biphenyl-methylamine scaffold has emerged as a privileged structure. Compounds bearing this motif have shown promise in modulating key central nervous system targets, including voltage-gated sodium channels, making them attractive candidates for conditions such as epilepsy and neuropathic pain. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for the characterization of novel compounds in this class, using the exemplary molecule, N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine , as a conceptual framework.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry from the benchtop to preclinical models.
Section 1: The Foundational Questions: Bridging the In Vitro/In Vivo Divide
The journey of a novel compound from a chemical entity to a potential therapeutic is a multi-step process. For a molecule like this compound, the initial characterization hinges on answering two fundamental questions:
-
What is the molecular mechanism of action? (In Vitro Focus)
-
Does this mechanism translate to a functional effect in a biological system? (In Vivo Focus)
The following sections will dissect the experimental approaches to answer these questions, highlighting the strengths and limitations of each and demonstrating how data from both domains are synergistically integrated.
Section 2: In Vitro Characterization: Unveiling the Molecular Mechanism
In vitro studies are the cornerstone of mechanistic investigation, allowing for the precise measurement of a compound's effect on a specific molecular target in a controlled environment. For biphenyl-methylamine analogs, which are putative sodium channel modulators, whole-cell patch-clamp electrophysiology is the gold standard.
Primary Assay: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in individual cells. By controlling the voltage across the cell membrane (voltage-clamp), we can elicit and record the currents generated by the opening and closing of sodium channels.
Experimental Objective: To determine if this compound modulates voltage-gated sodium channels and to characterize the nature of this modulation (e.g., tonic block, use-dependent block, effects on inactivation kinetics).
Workflow Diagram:
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Detailed Protocol: Voltage-Clamp Analysis of Sodium Currents
-
Cell Culture: Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with Nav1.2, or a neuronal cell line like catecholamine A-differentiated (CAD) cells) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a single cell with a glass micropipette filled with internal solution.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.[1][2]
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
-
Record baseline currents.
-
Perfuse the chamber with the external solution containing this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Record currents at each concentration to determine the effect on peak current amplitude (tonic block).
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) before and after compound application.
-
-
Data Analysis: Measure the peak inward current at each voltage step. Plot the concentration-response curve to calculate the IC₅₀ for tonic block. For use-dependent block, compare the reduction in current amplitude over the pulse train.
Secondary Assay: In Vitro Metabolic Stability
Before proceeding to in vivo studies, it is crucial to assess the metabolic stability of the compound. This provides an early indication of its potential pharmacokinetic profile.
Experimental Objective: To determine the rate at which this compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Detailed Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human or rodent) on ice.[3]
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer, the test compound (final concentration, e.g., 1 µM), and liver microsomes (final concentration, e.g., 0.5 mg/mL).[4]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[5]
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4][5]
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg of microsomal protein.
-
Table 1: Comparison of Data from In Vitro Assays
| Parameter | Assay | Typical Units | Interpretation |
| IC₅₀ (Tonic Block) | Whole-Cell Patch Clamp | µM | Concentration required to inhibit 50% of the sodium current. Indicates target potency. |
| Use-Dependency | Whole-Cell Patch Clamp | % Block at a given frequency | Indicates preferential binding to active or inactivated states of the channel. |
| t₁/₂ | Microsomal Stability | minutes | Time required for 50% of the compound to be metabolized. Predicts metabolic stability. |
| Clᵢₙₜ | Microsomal Stability | µL/min/mg protein | Intrinsic rate of metabolism by liver enzymes. Used to predict in vivo clearance. |
Section 3: In Vivo Evaluation: Assessing Physiological Function and Efficacy
In vivo studies are essential to determine if the molecular activity observed in vitro translates into a meaningful physiological effect in a whole organism. These studies also provide critical information on a compound's pharmacokinetics and safety profile.
Primary Efficacy Models: Anticonvulsant Assays
For a compound with sodium channel blocking activity, anticonvulsant models are a logical first step to assess efficacy. The two most common are the Maximal Electroshock Seizure (MES) and the Pentylenetetrazol (PTZ) seizure models.[6][7]
Experimental Objective: To evaluate the ability of this compound to prevent seizures in rodent models.
Workflow Diagram:
Caption: Workflow for In Vivo Anticonvulsant Efficacy Testing.
Detailed Protocol: Maximal Electroshock Seizure (MES) Test
-
Animals: Use male mice (e.g., CF-1 strain, 20-25 g).
-
Compound Administration: Administer this compound at various doses via the desired route (e.g., intraperitoneal injection). Include a vehicle control group.
-
Procedure:
-
At the time of predicted peak effect of the compound, apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.[8][9]
-
Place corneal electrodes on the eyes.
-
Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[8]
-
Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.[10]
-
-
Data Analysis: The abolition of the tonic hindlimb extension is considered protection. Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures).
Detailed Protocol: Pentylenetetrazol (PTZ) Seizure Test
-
Animals: Use male mice (e.g., C57BL/6 strain, 20-25 g).
-
Compound Administration: Administer the test compound as in the MES test.
-
Procedure:
-
At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Immediately place the animal in an observation chamber.
-
Observe the animal for 30 minutes and score the seizure severity using a standardized scale (e.g., Racine scale).[11]
-
-
Data Analysis: Protection is typically defined as the absence of generalized tonic-clonic seizures. Calculate the ED₅₀.
Pharmacokinetic (PK) Studies
Experimental Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.
Detailed Protocol: Rodent Pharmacokinetic Study
-
Animals: Use rats (e.g., Sprague-Dawley) with cannulated jugular veins for serial blood sampling.
-
Dosing: Administer the compound via two different routes in separate groups of animals: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).[12]
-
Blood Sampling:
-
Analysis:
-
Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Calculation:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).
-
Table 2: Comparison of Data from In Vivo Assays
| Parameter | Assay | Typical Units | Interpretation |
| ED₅₀ | MES or PTZ Test | mg/kg | Dose of the compound that is effective in 50% of the animals. Indicates in vivo potency. |
| Cₘₐₓ | Pharmacokinetics | ng/mL | The maximum observed plasma concentration of the drug. |
| t₁/₂ | Pharmacokinetics | hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| %F (Bioavailability) | Pharmacokinetics | % | The fraction of the orally administered dose that reaches systemic circulation. |
Section 4: Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a correlation between the in vitro activity and the in vivo efficacy. For instance, the plasma concentration of the compound at the ED₅₀ in the MES test should ideally be comparable to the IC₅₀ value obtained from the patch-clamp experiments. A strong IVIVC provides confidence that the observed in vivo effect is due to the intended mechanism of action.
Logical Relationship Diagram:
Caption: The Interplay Between In Vitro and In Vivo Data.
Conclusion
The characterization of a novel compound like this compound requires a multi-faceted approach that integrates data from both in vitro and in vivo studies. While in vitro assays provide crucial information on the molecular mechanism and potency, in vivo experiments are indispensable for evaluating physiological efficacy and understanding the compound's behavior in a complex biological system. By following a logical progression from mechanism to function and by carefully correlating the data from each domain, researchers can build a robust and comprehensive profile of their lead candidates, paving the way for successful preclinical and clinical development.
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Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit 9.37. [Link]
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López-Meraz, M. L., et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Medicina, 59(9), 1548. [Link]
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Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments, (131), e56573. [Link]
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Tanaka, K., et al. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments, (131), e56573. [Link]
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PANAChE Database - NIH. Maximal Electroshock Seizure (MES) Test (mouse, rat). [Link]
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Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]
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Benchmarking N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine: A Comparative Guide to a Novel Anticonvulsant Candidate
Introduction: The Unmet Need for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that can significantly impact a patient's quality of life.[1][2] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients continue to experience seizures despite treatment, and many suffer from dose-limiting side effects.[2][3] This therapeutic gap underscores the urgent need for novel anticonvulsants with improved efficacy and a more favorable safety profile.
This guide introduces N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine, a novel compound with a structural resemblance to molecules that have demonstrated promising anticonvulsant activity. Recent studies on structurally similar (biphenyl-4-yl)methylammonium chlorides have shown potent anticonvulsant effects in animal models, mediated through the modulation of sodium channels.[4][5][6] Furthermore, related N,N-bis([1,1'-biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives have been investigated for their anti-seizure potential, with evidence suggesting interaction with the SV2A transporter and GABA-A receptor.[7] These findings provide a strong rationale for the comprehensive evaluation of this compound as a potential next-generation anticonvulsant.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to conduct a rigorous preclinical benchmarking study of this compound against established anticonvulsant agents. We will provide a thorough experimental framework, from initial efficacy screening to neurotoxicity assessment, to elucidate the compound's potential therapeutic window and mechanism of action.
Experimental Design: A Phased Approach to Benchmarking
A robust preclinical evaluation of a novel anticonvulsant candidate requires a multi-tiered approach. This guide proposes a series of well-validated in vivo assays to determine the efficacy, potency, and safety profile of this compound in comparison to clinically relevant anticonvulsants such as Phenytoin, Carbamazepine, and Sodium Valproate.
The proposed experimental workflow is as follows:
Caption: Proposed experimental workflow for benchmarking this compound.
Detailed Experimental Protocols
The following protocols are based on widely accepted and validated methods in preclinical epilepsy research.[8][9][10][11][12][13][14]
Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[8][9][11][13][15] The test induces a maximal seizure via corneal electrical stimulation, and the abolition of the tonic hindlimb extension is the primary endpoint for anticonvulsant activity.[8][9][10]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Electroconvulsometer
-
Corneal electrodes
-
0.5% Tetracaine hydrochloride solution
-
0.9% Saline solution
-
Test compound (this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticonvulsants (Phenytoin, Carbamazepine)
Protocol:
-
Animal Preparation: Acclimatize mice to the laboratory environment for at least one week. On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle, test compound at various doses, and standard anticonvulsants).
-
Drug Administration: Administer the vehicle, test compound, or standard anticonvulsants via oral gavage or intraperitoneal injection. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined in a preliminary study (e.g., 30, 60, 120, and 240 minutes post-administration).[10]
-
Induction of Seizure: At the predetermined time point, gently restrain the mouse and apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[8][9]
-
Stimulation: Place the corneal electrodes and deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice).[8][9][10]
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates protection.[8][9][10]
-
Data Analysis: Record the number of protected animals in each group and calculate the percentage of protection. Determine the median effective dose (ED50) using probit analysis.[9]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is used to identify compounds that may be effective against absence and myoclonic seizures by raising the seizure threshold.[11][12][13][15]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution
-
Test compound
-
Vehicle
-
Standard anticonvulsants (Ethosuximide, Sodium Valproate)
-
Observation cages
Protocol:
-
Animal Preparation and Drug Administration: Follow the same procedures as in the MES test.
-
Induction of Seizures: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck.[12]
-
Observation: Place the animals in individual observation cages and observe for 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds).[12]
-
Endpoint and Data Analysis: An animal is considered protected if no clonic seizure is observed. Calculate the percentage of protection and the ED50 for each compound.[12]
Neurotoxicity Screening: Rotarod Test
The rotarod test is a widely used method to assess motor coordination, balance, and potential neurological deficits induced by a test compound.[16][17][18][19][20]
Materials and Equipment:
-
Male albino mice (20-25 g)
-
Rotarod apparatus
-
Test compound
-
Vehicle
-
Standard anticonvulsants
Protocol:
-
Training: Prior to the experiment, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive days to establish a baseline performance.[18]
-
Drug Administration: On the test day, administer the vehicle, test compound, or standard anticonvulsants.
-
Testing: At the time of peak effect, place the mice on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).[17]
-
Endpoint and Data Analysis: Record the latency to fall from the rod for each mouse. A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity. Determine the median toxic dose (TD50), the dose at which 50% of the animals exhibit motor impairment.
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data should be summarized in tables.
Table 1: Anticonvulsant Efficacy and Neurotoxicity of this compound and Standard AEDs in Mice
| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI) MES | Protective Index (PI) scPTZ |
| This compound | Data to be determined | Data to be determined | Data to be determined | TD50/MES ED50 | TD50/scPTZ ED50 |
| Phenytoin | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Carbamazepine | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Sodium Valproate | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
| Ethosuximide | Reference Value | Reference Value | Reference Value | Reference Value | Reference Value |
The Protective Index (PI) is a crucial measure of a drug's safety margin, representing the ratio of its neurotoxic dose to its effective dose. A higher PI indicates a more favorable safety profile.
Hypothesized Mechanism of Action
Based on the literature for structurally related compounds, this compound may exert its anticonvulsant effects through one or more of the following mechanisms:
-
Modulation of Voltage-Gated Sodium Channels: Like many established anticonvulsants, the compound may block these channels, reducing neuronal hyperexcitability.[21][22][23]
-
Enhancement of GABAergic Neurotransmission: The compound could potentially enhance the function of GABA, the primary inhibitory neurotransmitter in the brain.[21][22]
-
Interaction with Synaptic Vesicle Protein 2A (SV2A): This is a known target for some newer antiepileptic drugs.[21]
The following diagram illustrates these potential targets at the neuronal synapse:
Caption: Potential mechanisms of action for this compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the preclinical benchmarking of this compound. The successful execution of these studies will provide critical data on the compound's efficacy, potency, and safety profile, allowing for a direct comparison with established anticonvulsant drugs. Positive results from this initial screening would warrant further investigation into its detailed mechanism of action, pharmacokinetic properties, and evaluation in chronic models of epilepsy. The ultimate goal is to determine if this compound represents a viable candidate for further development as a novel treatment for epilepsy.
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Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry. [Link]
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(Biphenyl-4-yl)methylammonium chlorides: potent anticonvulsants that modulate Na+ currents. | Semantic Scholar. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
For researchers and drug development professionals, the synthesis and application of novel compounds like N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
This compound (CAS No. 110931-72-1) is a compound that requires careful handling throughout its use and disposal.[1] Its hazard profile, as indicated by safety data sheets, includes:
-
Corrosivity (GHS05): Poses a risk of causing severe skin burns and serious eye damage.[2][3]
-
Irritation and Acute Toxicity (GHS07): Harmful if swallowed.[2][3][4]
-
Aquatic Toxicity (H412): Harmful to aquatic life with long-lasting effects.[2]
These classifications mandate that this compound be treated as hazardous waste .[5][6][7] Improper disposal, such as drain disposal or mixing with non-hazardous trash, is a violation of environmental regulations and poses a significant safety risk.[6][8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Minimization
Before disposal, consider strategies to reduce the volume of chemical waste generated.[9][10] This can include ordering only the necessary quantities of the chemical and ensuring efficient experimental design.[9]
Step 2: Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, appropriate PPE is essential during handling and disposal.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential burns.[11] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye damage.[11][12] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from accidental spills.[11] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any potential vapors or aerosols.[13] |
Step 3: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.[11][14]
-
Designated Waste Container: Use a dedicated, leak-proof container made of a material compatible with amines (e.g., high-density polyethylene - HDPE).[15] Do not use metal containers, as some amines can be corrosive to certain metals.[16]
-
Labeling: As soon as the first drop of waste is added, label the container clearly with:
-
The words "HAZARDOUS WASTE "[15]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date of initial accumulation.
-
-
Incompatibility: Do NOT mix this compound waste with the following:
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Navigating the Safe Handling of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the handling and disposal of N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine (CAS No. 110931-72-1), a compound requiring careful management due to its hazardous properties.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, existing data from suppliers allows for a robust safety assessment based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This guide synthesizes this information with established best practices for handling analogous chemical structures to provide a conservative and safety-focused operational plan.
Understanding the Hazards: A GHS-Based Assessment
This compound is classified with the signal word "Danger" and is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed. [1] This indicates that acute toxicity can be expected if the compound is ingested.
-
H318: Causes serious eye damage. [1] This signifies a significant risk of severe injury to the eyes upon contact, potentially leading to irreversible damage. The GHS05 pictogram for corrosion underscores this hazard.[1]
-
H412: Harmful to aquatic life with long lasting effects. [1] This highlights the need for responsible disposal to prevent environmental contamination.
-
The GHS07 pictogram for "harmful" further reinforces the general health risks associated with this compound.[1]
These classifications necessitate a stringent approach to the selection and use of Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound. The causality behind each recommendation is rooted in mitigating the known hazards.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Lab coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved particulate respirator (e.g., N95) may be necessary to prevent inhalation of fine powders. |
| Dissolving and Solution Handling | Chemical splash goggles. | Nitrile or neoprene gloves. | Lab coat. | Work should be conducted in a chemical fume hood to avoid inhalation of any aerosols or vapors. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Double-gloving is recommended for extended operations. | Chemical-resistant lab coat or apron over a standard lab coat. | All operations must be performed within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Nitrile or neoprene gloves. | Lab coat. | To be performed in a well-ventilated area, preferably within a chemical fume hood. |
Expertise in Practice: The recommendation for chemical splash goggles over standard safety glasses during solution handling is a direct response to the H318 "Causes serious eye damage" classification. Similarly, the use of a chemical fume hood is a critical engineering control to minimize the risk of ingestion (H302) and potential respiratory irritation, a common hazard with amine compounds.
Procedural Guidance: Safe Handling and Disposal Workflow
Adherence to a systematic workflow is crucial for minimizing risk. The following step-by-step guidance, visualized in the accompanying diagram, provides a self-validating system for safe operations.
Experimental Workflow:
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the solid compound within the chemical fume hood. Use a disposable weighing paper or boat to prevent contamination of the balance.
-
Dissolution: Add the solvent to the solid in a flask or beaker, also within the fume hood. Gentle swirling or magnetic stirring can be used to aid dissolution.
-
Reaction: Conduct the reaction within the fume hood, ensuring the apparatus is securely clamped. Monitor the reaction from outside the fume hood whenever possible.
-
Decontamination: After use, decontaminate all non-disposable equipment that has come into contact with the compound. A suitable solvent wash followed by a standard laboratory detergent is recommended.
Disposal Plan:
The environmental hazard (H412) of this compound necessitates a dedicated and compliant disposal strategy.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Never dispose of this compound down the drain.
By integrating this expert guidance into your laboratory's standard operating procedures, you can build a culture of safety and ensure the responsible handling of this compound from acquisition to disposal. Always consult with your institution's safety officer for any specific local requirements.
References
- N-(1,1′-biphenyl-4-ylmethyl)-N-methylamine Product Information.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
